VVD-130037
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H17ClN4O2 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-[(3R)-3-[3-(4-aminopyrimidin-2-yl)-5-chlorophenyl]morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C17H17ClN4O2/c1-2-16(23)22-5-6-24-10-14(22)11-7-12(9-13(18)8-11)17-20-4-3-15(19)21-17/h2-4,7-9,14H,1,5-6,10H2,(H2,19,20,21)/t14-/m0/s1 |
Clé InChI |
IRLNMPCPLJZIGO-AWEZNQCLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
VVD-130037: A First-in-Class Covalent Activator of KEAP1 for the Treatment of NRF2-Hyperactivated Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VVD-130037 is an investigational, orally active, first-in-class small molecule that functions as a covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2] In contrast to KEAP1 inhibitors that promote the stabilization of Nuclear factor erythroid 2-related factor 2 (NRF2), this compound enhances the degradation of NRF2.[3][4][5] This unique mechanism of action makes it a promising therapeutic candidate for the treatment of cancers characterized by the hyperactivation of the NRF2 pathway, a condition that promotes tumor growth and resistance to therapy.[2][4] Developed by Vividion Therapeutics, this compound is currently in Phase I clinical trials for advanced solid tumors.[6][7] This document provides a comprehensive overview of the function, mechanism of action, and preclinical rationale for this compound, with a focus on its role in KEAP1 activation.
The KEAP1-NRF2 Signaling Pathway: A Dual Role in Health and Disease
The KEAP1-NRF2 pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under normal physiological conditions, KEAP1 acts as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[3] This complex targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.
However, in many cancer types, the KEAP1-NRF2 pathway is dysregulated, leading to the constitutive activation of NRF2.[2][4] This can occur through mutations in KEAP1 that impair its ability to bind NRF2, or through mutations in NRF2 that make it resistant to KEAP1-mediated degradation. Hyperactive NRF2 signaling provides a significant advantage to cancer cells by upregulating a battery of genes involved in antioxidant defense, drug metabolism, and cell proliferation, thus promoting tumor growth and conferring resistance to chemotherapy and radiotherapy.
This compound: Mechanism of Action in KEAP1 Activation
This compound is a covalent activator of KEAP1.[1] Its mechanism of action has been elucidated through studies of the closely related compound, VVD-065, which is described as employing the same molecular glue mechanism.[3]
Covalent Engagement of a Key Cysteine Residue
This compound, like VVD-065, is designed to covalently bind to a specific cysteine residue, Cysteine 151 (C151), located in the BTB domain of KEAP1.[3][8] This covalent interaction is highly specific and is the initiating event in the activation of KEAP1.
Allosteric Modulation and Enhanced KEAP1-CUL3 Interaction
The covalent modification of C151 by this compound induces a conformational change in the KEAP1 protein. This allosteric modulation stabilizes the interaction between KEAP1 and CUL3, promoting the formation of a more stable and active E3 ubiquitin ligase complex.[3][8] This "molecular glue" effect is the cornerstone of this compound's function.
Enhanced NRF2 Degradation
By promoting the formation of the active KEAP1-CUL3 complex, this compound enhances the ubiquitination and subsequent proteasomal degradation of NRF2.[3][5] This leads to a significant reduction in the levels of NRF2 in cancer cells with a hyperactivated NRF2 pathway, thereby inhibiting tumor growth.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the KEAP1-NRF2 signaling pathway and a general workflow for evaluating KEAP1 activators.
Caption: The KEAP1-NRF2 Signaling Pathway and the Activating Role of this compound.
Caption: General Experimental Workflow for the Evaluation of a KEAP1 Activator like this compound.
Preclinical Data Summary
While specific quantitative data for this compound is not yet publicly available, the bioRxiv preprint on the analogous compound VVD-065 provides valuable insights into the expected preclinical profile.
Table 1: Preclinical Activity of VVD-065 (a this compound Analog)
| Parameter | Assay | Cell Line / Model | Result | Reference |
| Mechanism of Action | X-ray Crystallography | Recombinant KEAP1 BTB domain | Covalently binds to Cysteine 151 | [3] |
| HTRF Assay | In vitro | Promotes KEAP1-CUL3 interaction | [3] | |
| In Vitro Activity | Western Blot | NRF2-addicted cancer cell lines | Induces NRF2 degradation | [3] |
| 3D Spheroid Assay | KYSE70 | Inhibited growth of non-adherent cultures | [9] | |
| In Vivo Activity | Xenograft Model | KYSE70 | Significant tumor growth inhibition | [3] |
| Xenograft Model | HCC95 | Significant tumor growth inhibition | [3] | |
| Pharmacodynamics | KYSE70 tumors | Dose-dependent covalent binding to KEAP1 C151 and reduction of NRF2 target gene expression | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on the characterization of similar molecules, the following standard methodologies are likely employed.
KEAP1-NRF2 Interaction Assay (Fluorescence Polarization - FP)
This assay is used to screen for compounds that disrupt the interaction between KEAP1 and NRF2.
-
Principle: A fluorescently labeled peptide derived from the NRF2 binding motif is incubated with recombinant KEAP1 protein. In the bound state, the larger complex tumbles slower, resulting in a high FP signal. Compounds that disrupt this interaction lead to a decrease in the FP signal.
-
General Protocol:
-
Recombinant KEAP1 protein is incubated with a fluorescently labeled NRF2 peptide.
-
Test compounds (like this compound) are added at various concentrations.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
NRF2 Degradation Assay (Western Blot)
This assay directly measures the ability of a compound to induce the degradation of NRF2 in cells.
-
Principle: Cancer cells with high basal levels of NRF2 are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with an anti-NRF2 antibody to quantify the amount of NRF2 protein.
-
General Protocol:
-
Seed NRF2-hyperactivated cancer cells in culture plates.
-
Treat cells with this compound at a range of concentrations and time points.
-
Lyse the cells and determine total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against NRF2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize protein bands.
-
Tumor Xenograft Studies
These studies evaluate the in vivo anti-tumor efficacy of the compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
Inject NRF2-hyperactivated cancer cells subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a specified size.
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at various doses and schedules.
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.
-
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase I clinical trial (NCT05954312) in patients with advanced solid tumors.[6][11] The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound and to determine the recommended Phase 2 dose.[11] The promising and novel mechanism of action of this compound offers a new therapeutic strategy for cancers that are dependent on the NRF2 pathway for their growth and survival. Future studies will likely explore its efficacy in specific cancer types with known NRF2 pathway alterations and in combination with other anti-cancer agents.
References
- 1. drughunter.com [drughunter.com]
- 2. bayer.com [bayer.com]
- 3. biorxiv.org [biorxiv.org]
- 4. vividion.com [vividion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vividion.com [vividion.com]
- 7. Vividion Therapeutics initiates the phase I clinical trial in advanced solid tumors utilizing KEAP1 activator [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Selective KEAP1 Activator | TargetMol [targetmol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
VVD-130037: A First-in-Class Covalent Allosteric Activator of KEAP1 for the Treatment of NRF2-Activated Cancers
For Immediate Release
SAN DIEGO, CA – Vividion Therapeutics, a wholly-owned and independently operated subsidiary of Bayer AG, is developing VVD-130037, a pioneering, orally available, first-in-class covalent allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1). This novel therapeutic agent is currently under investigation in a Phase 1 clinical trial for the treatment of advanced solid tumors.[1][2][3] this compound represents a significant advancement in precision oncology, targeting cancers with hyperactivation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.
The NRF2 transcription factor is a master regulator of cellular antioxidant and cytoprotective responses. In healthy cells, NRF2 activity is tightly controlled by its principal negative regulator, KEAP1, which is a key component of a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex that targets NRF2 for proteasomal degradation. However, in a significant subset of cancers, including non-small cell lung cancer, esophageal squamous cell carcinoma, and head and neck squamous cell carcinoma, hyperactivating mutations in NRF2 or inactivating mutations in KEAP1 lead to constitutive NRF2 activation.[4] This aberrant signaling promotes tumor growth, metabolic reprogramming, and resistance to standard-of-care therapies.
This compound is designed to address this oncogenic dependency by restoring the native function of the KEAP1-CUL3 E3 ligase. Through a novel "molecular glue" mechanism, this compound covalently binds to a specific cysteine residue (C151) on KEAP1, inducing a conformational change that allosterically promotes the interaction between KEAP1 and CUL3. This enhanced complex formation leads to the robust ubiquitination and subsequent degradation of NRF2, thereby inhibiting the growth of NRF2-dependent tumors.
Quantitative Data
Preclinical studies with VVD-065, a close analog of this compound, have demonstrated potent and selective engagement of KEAP1 and subsequent degradation of NRF2. While specific quantitative data for this compound from peer-reviewed publications is emerging, the following table summarizes key findings for the closely related VVD-065, which is expected to have a similar pharmacological profile.
| Parameter | Value | Cell Line | Assay |
| TE50 (Target Engagement) | 0.009 µM | KYSE70 | Cellular Target Engagement Assay |
| IC50 (NRF2 Transcriptional Activity) | 0.0005 µM | KYSE70 | ARE-Luciferase Reporter Assay |
| NRF2 Degradation | >90% at 0.05 and 0.25 µM | KYSE70 | Western Blot |
| NRF2 Target Gene Inhibition | >50% at 50 and 250 nM | KYSE70 | qPCR |
Signaling Pathway
The mechanism of action of this compound involves the allosteric activation of the KEAP1-CUL3 E3 ligase complex, leading to the degradation of NRF2.
Experimental Protocols
The development and characterization of this compound and its analogs involved a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Chemoproteomic Screening for Covalent Ligands
The discovery of the KEAP1 activator chemotype was enabled by a "covalent first" chemoproteomic approach.
Objective: To identify small molecules that covalently bind to proteins in a complex cellular proteome.
Methodology:
-
Cell Lysis and Proteome Preparation: Human cancer cell lines (e.g., KYSE70) are lysed to extract the native proteome.
-
Covalent Fragment Library Screening: The proteome is treated with a library of cysteine-reactive covalent fragments.
-
Enrichment of Covalently Modified Peptides: Proteins are digested into peptides, and those covalently modified by the fragments are enriched using affinity purification methods.
-
Mass Spectrometry Analysis: Enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins and cysteine residues targeted by each fragment.
-
Hit Identification and Validation: Compounds that selectively and potently bind to the protein of interest (KEAP1) are identified as hits for further optimization.
Cellular Target Engagement Assay
Objective: To quantify the extent to which a compound binds to its target protein within a cellular context.
Methodology:
-
Cell Treatment: KYSE70 cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Lysis and Probe Labeling: Cells are lysed, and the remaining unbound target protein (KEAP1) is labeled with a broad-spectrum cysteine-reactive probe.
-
Click Chemistry: A reporter tag (e.g., biotin) is attached to the probe via click chemistry.
-
Immunoprecipitation and Western Blot: The target protein is immunoprecipitated, and the amount of probe-labeled protein is quantified by Western blot.
-
Data Analysis: The TE50 value, representing the concentration of the compound required to achieve 50% target engagement, is calculated.
NRF2 Degradation Assay
Objective: To measure the reduction in NRF2 protein levels following treatment with a KEAP1 activator.
Methodology:
-
Cell Culture and Treatment: Cancer cells with activated NRF2 signaling (e.g., KYSE70) are seeded and treated with a dose range of this compound for a defined period.
-
Protein Extraction: Cells are harvested and lysed to extract total protein.
-
Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for NRF2 and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the NRF2 band is normalized to the loading control and compared to the vehicle-treated sample to determine the percentage of NRF2 degradation.
ARE-Luciferase Reporter Assay
Objective: To assess the functional consequence of NRF2 degradation by measuring the activity of the NRF2-responsive antioxidant response element (ARE).
Methodology:
-
Cell Transfection: KYSE70 cells are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound.
-
Luciferase Activity Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is determined.
Conclusion
This compound is a promising, first-in-class covalent allosteric activator of KEAP1 that offers a novel therapeutic strategy for cancers harboring NRF2 pathway hyperactivation. Its unique molecular glue mechanism of action, which enhances the degradation of the oncoprotein NRF2, represents a significant innovation in the field of targeted oncology. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound are still under investigation and have not been established.
References
- 1. Vividion Therapeutics initiates the phase I clinical trial in advanced solid tumors utilizing KEAP1 activator [synapse.patsnap.com]
- 2. Vividion Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. vividion.com [vividion.com]
- 4. Bayer and Vividion Therapeutics to highlight advancing oncology portfolio at AACR 2025 Annual Meeting [bayer.com]
In-Depth Technical Guide: BAY-3605349 (VVD-130037)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-3605349, also known as VVD-130037, is a first-in-class, orally active, covalent small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1). Developed by Vividion Therapeutics, a subsidiary of Bayer, this compound represents a novel therapeutic strategy for the treatment of cancers characterized by the hyperactivation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. By acting as an allosteric molecular glue, BAY-3605349 enhances the interaction between KEAP1 and Cullin-3 (CUL3), promoting the formation of a functional E3 ubiquitin ligase complex. This leads to the increased ubiquitination and subsequent proteasomal degradation of NRF2, a key transcription factor that is frequently dysregulated in various solid tumors, contributing to tumor growth and resistance to therapy. Currently, BAY-3605349 is undergoing Phase 1 clinical evaluation in patients with advanced solid tumors.
Chemical Structure and Properties
BAY-3605349 is a small molecule compound with the chemical formula C₁₇H₁₇ClN₄O. Its definitive structure is disclosed in patent WO2021188769A1.
| Property | Value |
| Synonyms | This compound |
| Molecular Formula | C₁₇H₁₇ClN₄O |
| Molecular Weight | 344.80 g/mol |
| CAS Number | 3034880-93-5 |
| Appearance | White to off-white solid |
| Purity | >99.0% |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Properties of BAY-3605349.
Mechanism of Action
BAY-3605349 functions as a covalent, allosteric activator of the KEAP1-CUL3 E3 ubiquitin ligase complex.[1] In normal physiology, KEAP1 acts as a negative regulator of NRF2, a transcription factor that orchestrates the cellular antioxidant response. KEAP1 binds to NRF2 and facilitates its ubiquitination and degradation, keeping its levels low. In several cancers, mutations in KEAP1 or NRF2 disrupt this interaction, leading to the constitutive activation of NRF2. This promotes cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy.
BAY-3605349 covalently modifies a specific cysteine residue (C151) on KEAP1. This binding induces a conformational change in KEAP1 that strengthens its interaction with CUL3, a critical component of the E3 ligase complex. By acting as a "molecular glue," BAY-3605349 enhances the assembly and activity of the KEAP1-CUL3 ligase, which in turn leads to the efficient ubiquitination and proteasomal degradation of NRF2. This targeted degradation of NRF2 is designed to inhibit the growth of NRF2-dependent tumors.
Preclinical and Clinical Development
Pharmacokinetics and Pharmacodynamics
Preclinical studies have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of BAY-3605349. A translational PK/PD model has been developed to predict human PK and target engagement based on in vitro and in vivo animal data.[1]
| Parameter | Observation |
| Plasma Half-life | Predicted to be rapid in humans.[1] |
| Target Engagement (TE) | The model predicts sustained peripheral and tumor target engagement with once and twice daily dosing regimens.[1] |
| Key PD Parameter | KEAP1 turnover rate is a critical factor influencing the target engagement of BAY-3605349.[1] |
Table 2: Summary of Pharmacokinetic and Pharmacodynamic Properties.
Clinical Trials
BAY-3605349 is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT05954312). This open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-3605349 in participants with advanced solid tumors. The trial includes dose-escalation and dose-expansion cohorts, evaluating the compound as a single agent and in combination with standard-of-care chemotherapies like docetaxel (B913) and paclitaxel.
Experimental Protocols
The following are representative experimental protocols that are central to the characterization of KEAP1 activators like BAY-3605349.
NRF2 Degradation Assay (Western Blot)
This assay is used to quantify the reduction in NRF2 protein levels in cancer cells following treatment with BAY-3605349.
Methodology:
-
Cell Culture and Treatment: Culture NRF2-activated cancer cell lines (e.g., those with KEAP1 mutations) to approximately 80% confluency. Treat cells with varying concentrations of BAY-3605349 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NRF2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the NRF2 protein bands relative to the loading control.
KEAP1-CUL3 Interaction Assay (Co-Immunoprecipitation)
This assay determines if BAY-3605349 enhances the interaction between KEAP1 and CUL3.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the NRF2 degradation assay.
-
Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against KEAP1 (or a tag if using overexpressed tagged proteins) overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against CUL3 and KEAP1. An increased amount of co-precipitated CUL3 in the BAY-3605349-treated samples compared to the control indicates an enhanced interaction.
Conclusion
BAY-3605349 is a promising, first-in-class KEAP1 activator with a novel mechanism of action that involves the targeted degradation of the oncoprotein NRF2. By acting as a molecular glue to enhance the function of the KEAP1-CUL3 E3 ligase, it offers a new therapeutic avenue for cancers that have become dependent on the NRF2 pathway for their growth and survival. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in patients with advanced solid tumors, further defining its potential role in oncology.
References
Preclinical Evidence for VVD-130037 in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence for VVD-130037, a first-in-class, orally bioavailable, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). This compound promotes the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor frequently hyperactivated in various solid tumors, leading to tumor growth inhibition. The preclinical data presented here, largely derived from studies on the closely related molecule VVD-065, forms the basis for the ongoing Phase 1 clinical trial of this compound (NCT05954312).[1][2][3][4][5]
Core Mechanism of Action: A Covalent Allosteric Molecular Glue
This compound functions as a covalent allosteric molecular glue.[1][2][3] It selectively targets a cysteine residue (C151) on KEAP1, a substrate adaptor protein for the CULLIN-3 (CUL3) E3 ubiquitin ligase complex.[1][6] Unlike inhibitors that disrupt protein interactions, this compound enhances the affinity between KEAP1 and CUL3, thereby promoting the formation and activity of the E3 ligase complex.[7][8][9] This enhanced E3 ligase activity leads to increased ubiquitination and subsequent proteasomal degradation of NRF2.[7][8][9] The reduction in NRF2 levels inhibits the transcription of its target genes, which are involved in antioxidant responses and cytoprotection, and upon which NRF2-addicted cancer cells depend for survival and proliferation.[1][7][9][10]
Preclinical Efficacy Data
The following tables summarize the key in vitro and in vivo preclinical findings for this compound/VVD-065.
In Vitro Activity
| Cell Line | Cancer Type | Mutation Status | Assay | Endpoint | Value | Reference |
| KYSE70 | Esophageal Squamous Cell Carcinoma | NRF2 Mutant | ARE-Luciferase Reporter | IC50 | 0.0005 µM | [8] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | NRF2 Mutant | NRF2 Degradation | TE50 | 20 nM | [8] |
In Vivo Anti-Tumor Activity
| Model | Cancer Type | Mutation Status | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| KYSE70 Xenograft | Esophageal Squamous Cell Carcinoma | NRF2 Mutant | VVD-065 | 5 mg/kg q.d. | Significant | [8] |
| KYSE70 Xenograft | Esophageal Squamous Cell Carcinoma | NRF2 Mutant | VVD-065 | 50 mg/kg q.d. | Significant | [8] |
| HCC-95 Xenograft | Lung Squamous Cell Carcinoma | NRF2 Amplified | VVD-065 | 2 mg/kg q.d. | Significant | [8] |
| HCC-95 Xenograft | Lung Squamous Cell Carcinoma | NRF2 Amplified | VVD-065 | 50 mg/kg q.d. | Significant | [8] |
| Multiple PDX Models | NSCLC, ESCC, HNSCC, Uterine | KEAP1, NRF2, or CUL3 altered | VVD-065 | 50 mg/kg b.i.d. and q.d. | Robust | [8][9] |
In Vivo Combination Studies
| Model | Cancer Type | Mutation Status | Combination | Result | Reference |
| KYSE70 Xenograft | Esophageal Squamous Cell Carcinoma | NRF2 Mutant | VVD-065 (50 mg/kg b.i.d.) + Cisplatin (4 mg/kg q7d) | Synergistic activity, reduced tumor volume | [8] |
| VMRC-LCP Xenograft | Lung Cancer | NRF2 Mutant | VVD-065 (50 mg/kg b.i.d.) + Cisplatin (4 mg/kg q7d) | Synergistic activity, reduced tumor volume | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro NRF2 Degradation and Transcriptional Activity Assays
-
Cell Lines: Human esophageal KYSE70 cancer cells, known to harbor an NRF2 mutation, were utilized.[8]
-
NRF2 Degradation Assay (TE50): The half-maximal target engagement concentration (TE50) for NRF2 degradation was determined to be 20 nM.[8] This was likely assessed by treating KYSE70 cells with varying concentrations of VVD-065, followed by lysis and western blotting to quantify NRF2 protein levels.
-
NRF2 Transcriptional Activity Assay (IC50): An Antioxidant Response Element (ARE) luciferase reporter assay was performed in KYSE70 cells.[8] Cells were transiently transfected with a luciferase reporter plasmid under the control of an ARE promoter. Following transfection, cells were treated with a dose range of VVD-065. Luciferase activity was measured to determine the half-maximal inhibitory concentration (IC50) of NRF2 transcriptional activity, which was found to be 0.0005 µM.[8]
-
Target Gene Expression: Inhibition of NRF2 target gene expression was confirmed at concentrations of 50 and 250 nM in KYSE70 cells, likely via quantitative PCR (qPCR) analysis of known NRF2 target genes.[8]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice were used for the xenograft studies.[8]
-
Tumor Implantation: Human cancer cell lines, including KYSE70 (esophageal, NRF2 mutant) and HCC-95 (lung, NRF2 amplified), or patient-derived tumor fragments (PDX) were subcutaneously implanted into the mice.[8][9]
-
Drug Administration: VVD-065 was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at the indicated doses.[8]
-
Tumor Growth Inhibition Assessment: Tumor volume was measured at regular intervals throughout the study. The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, intratumoral NRF2 degradation and inhibition of NRF2 target genes were assessed in tumor tissues collected from the xenograft models at various time points after VVD-065 administration.[8]
-
Combination Studies: For combination therapy studies, VVD-065 was administered in conjunction with standard-of-care chemotherapeutic agents, such as cisplatin.[8] Tumor growth was monitored to assess for synergistic or additive effects.
Summary and Future Directions
The preclinical data for this compound/VVD-065 demonstrates a novel mechanism of action that leads to potent and selective degradation of NRF2. This results in significant anti-tumor activity in in vitro and in vivo models of solid tumors with aberrant NRF2 pathway activation, both as a monotherapy and in combination with chemotherapy. These promising preclinical findings have paved the way for the clinical development of this compound. The ongoing Phase 1 trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this first-in-class KEAP1 activator in patients with advanced solid tumors.[4][11] Further research will likely focus on identifying predictive biomarkers of response and exploring additional combination strategies to maximize the therapeutic potential of this novel agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. [PDF] Suppression of NRF2-dependent cancer growth by a covalent allosteric molecular glue | Semantic Scholar [semanticscholar.org]
- 3. Suppression of NRF2-dependent cancer growth by a covalent allosteric molecular glue | Sciety [sciety.org]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vividion Therapeutics reports discovery of NRF2 inhibitor with unique mechanism of action | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bayer and Vividion Therapeutics to highlight advancing oncology portfolio at AACR 2025 Annual Meeting [bayer.com]
- 11. vividion.com [vividion.com]
Unraveling the Molecular Glue: A Technical Guide to the Covalent Binding of VVD-130037 to KEAP1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of VVD-130037, a first-in-class, orally bioavailable, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). This compound represents a novel therapeutic strategy for cancers characterized by the hyperactivation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document provides a comprehensive overview of the covalent binding of this compound to KEAP1, including available quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.
Introduction to the KEAP1-Nrf2 Pathway and this compound
The KEAP1-Nrf2 signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress.[1][2] Under normal conditions, KEAP1, a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] In many cancers, mutations in KEAP1 or Nrf2 lead to constitutive activation of Nrf2, promoting tumor growth and resistance to therapy.[4]
This compound is a small molecule designed to restore the function of the KEAP1-CUL3 E3 ligase, thereby promoting the degradation of Nrf2.[5][6] It acts as a "molecular glue," allosterically enhancing the interaction between KEAP1 and CUL3.[7] This covalent agent is currently in Phase I clinical trials for the treatment of advanced solid tumors.[7][8][9]
Quantitative Analysis of KEAP1 Engagement
While specific quantitative binding data for this compound's interaction with KEAP1 are not yet publicly available due to its ongoing clinical development, data from its close analog, VVD-065, provide insight into the potency of this class of molecules. This compound was developed from the optimization of early leads like VVD-065, suggesting a comparable mechanism and activity.
Table 1: Quantitative Data for the KEAP1 Activator VVD-065
| Parameter | Value | Assay Type | Cell Line | Description | Reference |
| TE50 | 20 nM | Chemoproteomics | HEK-293 | Concentration for 50% target engagement in inducing KEAP1-CUL3 affinity. | [5] |
| IC50 | 0.0005 µM (0.5 nM) | ARE-Luciferase Reporter Assay | KYSE70 | Concentration for 50% inhibition of Nrf2 transcriptional activity. | [5] |
| Nrf2 Degradation | >90% at 0.05 and 0.25 µM | Western Blot | KYSE70 | Percentage of Nrf2 degradation at given concentrations. | [5] |
| Nrf2 Target Gene Inhibition | >50% at 50 and 250 nM | qPCR | KYSE70 | Inhibition of Nrf2 target gene expression. | [5] |
| KEAP1 C151 Engagement | 100% at 0.1 to 100 µM | Chemoproteomics | KYSE70 | Complete target engagement of Cysteine 151 on KEAP1. | [5] |
Mechanism of Covalent Binding and Nrf2 Degradation
This compound is a covalent drug that specifically targets a reactive cysteine residue on KEAP1. Evidence from its analog, VVD-065, strongly indicates that this key residue is Cysteine 151 (Cys151), located in the BTB domain of KEAP1.[5]
The proposed mechanism of action is as follows:
-
Covalent Adduct Formation: this compound enters the cell and its electrophilic warhead forms a covalent bond with the thiol group of Cys151 on KEAP1.
-
Allosteric Conformational Change: This covalent modification induces an allosteric conformational change in the KEAP1 protein.
-
Enhanced KEAP1-CUL3 Affinity: The conformational change in KEAP1 stabilizes its interaction with CUL3, promoting the assembly of a fully active E3 ubiquitin ligase complex.
-
Nrf2 Ubiquitination and Degradation: The stabilized KEAP1-CUL3 complex efficiently targets Nrf2 for polyubiquitination, marking it for degradation by the proteasome.
-
Suppression of Nrf2 Signaling: The resulting decrease in Nrf2 levels leads to the downregulation of its target genes, inhibiting tumor growth and potentially overcoming therapeutic resistance.
Figure 1: Signaling pathway illustrating the mechanism of this compound.
Experimental Protocols
The discovery and characterization of this compound and its analogs involved a suite of advanced experimental techniques. Below are detailed methodologies for the key experiments.
Chemoproteomics for Target Engagement
This method is used to identify and quantify the engagement of covalent compounds with their protein targets in a complex biological system.
Objective: To determine the specific cysteine residue on KEAP1 that this compound binds to and to quantify the extent of target engagement.
Methodology:
-
Cell Culture and Lysis: Human cancer cell lines (e.g., KYSE70, HEK-293) are cultured to ~80% confluency. Cells are harvested and lysed in a buffer containing non-denaturing detergents and protease inhibitors.
-
Compound Treatment: Cell lysates are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at room temperature to allow for covalent bond formation.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysates. This probe labels cysteine residues that have not been engaged by this compound.
-
Click Chemistry: A reporter tag with a biotin (B1667282) handle is attached to the alkyne-modified cysteines via a copper-catalyzed click reaction.
-
Protein Digestion and Enrichment: Proteins are denatured, reduced, alkylated, and digested into peptides using trypsin. Biotinylated peptides are then enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine residues that were labeled by the probe.
-
Data Analysis: The abundance of the probe-labeled peptide containing Cys151 of KEAP1 is quantified. A decrease in the signal for this peptide in the this compound-treated samples compared to the control indicates target engagement. The TE50 value is calculated by plotting the percentage of engagement against the compound concentration.
Figure 2: Experimental workflow for chemoproteomics-based target engagement.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KEAP1-CUL3 Interaction
HTRF assays are a highly sensitive method for studying protein-protein interactions in a homogeneous format.
Objective: To measure the effect of this compound on the interaction between KEAP1 and CUL3.
Methodology:
-
Reagents:
-
Recombinant human KEAP1 protein, often with an affinity tag (e.g., GST-tag).
-
Recombinant human CUL3 protein, often with a different affinity tag (e.g., His-tag).
-
HTRF donor fluorophore-conjugated antibody against one tag (e.g., anti-GST-Terbium cryptate).
-
HTRF acceptor fluorophore-conjugated antibody against the other tag (e.g., anti-His-d2).
-
Assay buffer and microplates (e.g., 384-well low volume white plates).
-
-
Assay Procedure:
-
This compound is serially diluted in the assay buffer.
-
A fixed concentration of recombinant KEAP1 and CUL3 proteins are mixed with the diluted compound or vehicle control in the microplate wells.
-
The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for the interaction to reach equilibrium.
-
A pre-mixed solution of the HTRF donor and acceptor antibodies is added to each well.
-
The plate is incubated for another period (e.g., 2-4 hours) at room temperature to allow for antibody binding.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader. The reader excites the donor fluorophore (e.g., at 337 nm) and measures the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the concentration of this compound. An increase in the HTRF ratio indicates a stronger interaction between KEAP1 and CUL3, demonstrating the molecular glue effect of the compound.
ARE-Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of Nrf2.
Objective: To determine the functional consequence of this compound-induced Nrf2 degradation on its transcriptional activity.
Methodology:
-
Cell Line: A human cancer cell line with an activated Nrf2 pathway (e.g., KYSE70, which has a Nrf2 mutation) is stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: The ARE-reporter cells are seeded in a multi-well plate and treated with a serial dilution of this compound or vehicle control for a period sufficient to observe changes in Nrf2 activity (e.g., 24 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of Nrf2, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay). The normalized signal is then plotted against the this compound concentration to determine the IC50 value for the inhibition of Nrf2 transcriptional activity.
Conclusion
This compound is a promising clinical candidate that exemplifies a novel approach to cancer therapy by targeting the KEAP1-Nrf2 pathway. Its covalent and allosteric mechanism of action, which enhances the natural cellular process of Nrf2 degradation, offers a highly specific and potent means of inhibiting Nrf2-driven tumor growth. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the discovery of new covalent therapeutics. As more data from the ongoing clinical trials become available, a more detailed understanding of the clinical potential of this innovative molecular glue will emerge.
References
- 1. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 5. Vividion Therapeutics reports discovery of NRF2 inhibitor with unique mechanism of action | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Vividion Therapeutics initiates the phase I clinical trial in advanced solid tumors utilizing KEAP1 activator [synapse.patsnap.com]
- 9. 1stoncology.com [1stoncology.com]
Methodological & Application
VVD-130037: In Vitro Experimental Protocols for a Novel KEAP1 Activator
For research use only. Not for use in diagnostic procedures.
Introduction
VVD-130037 is a potent and selective, orally bioavailable, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2] KEAP1 is a critical component of the cellular antioxidant response pathway, acting as a substrate adaptor for the Cullin-3 (CUL3)-based E3 ubiquitin ligase complex that targets the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for proteasomal degradation.[3] In many cancer types, the NRF2 pathway is hyperactivated, promoting tumor growth and resistance to therapy. This compound activates the KEAP1-CUL3 E3 ligase, leading to enhanced degradation of NRF2 and subsequent inhibition of tumor growth in preclinical models of NRF2-activated cancers.[2]
These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound. The described assays will enable researchers to assess the compound's effect on KEAP1-NRF2 signaling and its functional consequences in cancer cell lines.
Data Presentation
The following tables present representative quantitative data that can be expected from the described experimental protocols.
Table 1: Effect of this compound on NRF2 Protein Levels in NRF2-Activated Cancer Cell Lines.
| Cell Line | This compound Concentration (nM) | NRF2 Protein Level (% of Control) |
| A549 | 0 | 100 |
| 10 | 85 | |
| 50 | 40 | |
| 100 | 15 | |
| 500 | <5 | |
| LK-2 | 0 | 100 |
| 10 | 70 | |
| 50 | 25 | |
| 100 | 10 | |
| 500 | <5 |
Note: Data are representative. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on the Expression of NRF2 Target Genes in A549 Cells.
| Target Gene | This compound Concentration (nM) | Fold Change in mRNA Expression (vs. Control) |
| NQO1 | 0 | 1.0 |
| 100 | 0.6 | |
| 500 | 0.2 | |
| HO-1 | 0 | 1.0 |
| 100 | 0.5 | |
| 500 | 0.1 | |
| GCLM | 0 | 1.0 |
| 100 | 0.7 | |
| 500 | 0.3 |
Note: Data are representative. Actual results may vary depending on experimental conditions.
Table 3: Anti-proliferative Activity of this compound in NRF2-Activated Cancer Cell Lines.
| Cell Line | IC50 (nM) |
| A549 | 100 |
| LK-2 | 40 |
Note: Data are representative. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: KEAP1-NRF2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the In Vitro Characterization of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction
This protocol is designed to assess the effect of this compound on the interaction between KEAP1 and NRF2. An increase in this interaction is indicative of KEAP1 activation.
Materials:
-
NRF2-activated cancer cell line (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KEAP1 antibody
-
Anti-NRF2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Pre-clearing: Incubate cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KEAP1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-NRF2 antibody to detect co-immunoprecipitated NRF2.
Western Blotting for NRF2 Degradation
This protocol quantifies the levels of NRF2 protein in response to this compound treatment.
Materials:
-
NRF2-activated cancer cell line
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Anti-NRF2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described in the Co-IP protocol.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NRF2 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Quantitative PCR (qPCR) for NRF2 Target Gene Expression
This protocol measures the mRNA expression levels of NRF2 target genes (e.g., NQO1, HO-1) to assess the downstream effects of NRF2 degradation.
Materials:
-
NRF2-activated cancer cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
MTT Assay for Cell Viability
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
NRF2-activated cancer cell line
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
NRF2-activated cancer cell line
-
This compound
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
References
Application Notes and Protocols for VVD-130037 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-130037 is a first-in-class, orally bioavailable, covalent allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] In normal cells, KEAP1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for proteasomal degradation, thereby maintaining cellular homeostasis.[4][5][6] In many cancer types, the KEAP1-NRF2 pathway is dysregulated, leading to the accumulation of NRF2.[5][7] This hyperactivation of NRF2 promotes tumor growth, metabolic reprogramming, and resistance to therapy.[2][7] this compound enhances the ability of KEAP1 to degrade NRF2, leading to the suppression of NRF2-dependent cancer growth.[1][2][3] Preclinical studies in various cancer cell lines and xenograft models have demonstrated that this compound induces the loss of NRF2 protein, resulting in significant tumor growth inhibition, both as a single agent and in combination with other therapies.[1][2] this compound is currently under investigation in a Phase 1 clinical trial for the treatment of advanced solid tumors.[8][9][10]
These application notes provide detailed protocols for utilizing this compound in cancer cell line research to investigate its mechanism of action and anti-cancer effects.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in NRF2-Activated Cancer Cell Lines
| Cell Line | Cancer Type | NRF2/KEAP1 Status | Illustrative IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | KEAP1 mutant | 50 |
| NCI-H460 | Non-Small Cell Lung Cancer | KEAP1 mutant | 75 |
| KYSE70 | Esophageal Squamous Cell Carcinoma | NRF2 amplified | 100 |
| HCT116 | Colorectal Carcinoma | Wild-type | >1000 |
Note: The IC50 values presented are for illustrative purposes only and should be experimentally determined for specific cell lines and assay conditions.
Table 2: Example Western Blot Densitometry Data
| Treatment | NRF2 Protein Level (Normalized to Control) | HO-1 Protein Level (Normalized to Control) | NQO1 Protein Level (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 0.25 | 0.30 | 0.45 |
| This compound (500 nM) | 0.05 | 0.10 | 0.15 |
Note: This table represents example data. Actual results will vary depending on the cell line, treatment duration, and antibody efficacy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, NCI-H460)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of NRF2 and Downstream Targets
This protocol is to assess the effect of this compound on the protein levels of NRF2 and its downstream targets, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (β-actin or GAPDH).
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
Caption: Apoptosis assay workflow.
References
- 1. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 2. vividion.com [vividion.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 8. vividion.com [vividion.com]
- 9. drughunter.com [drughunter.com]
- 10. Vividion Therapeutics initiates the phase I clinical trial in advanced solid tumors utilizing KEAP1 activator [synapse.patsnap.com]
Application Notes and Protocols: VVD-130037 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical dosage and administration of VVD-130037, a first-in-class, orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). By activating KEAP1, this compound promotes the degradation of the transcription factor NRF2, a key regulator of cellular stress responses that is often hyperactivated in cancer to support tumor growth and resistance to therapy. The following protocols and data are based on preclinical studies of this compound and its close analog, VVD-065, in various animal models.
Data Presentation: In Vivo Efficacy of a this compound Analog
The following tables summarize the quantitative data from preclinical studies involving a close analog of this compound, referred to as VVD-065. These studies demonstrate the dose-dependent in vivo activity of the compound in xenograft and syngeneic mouse models.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of VVD-065 in a KYSE70 Xenograft Model [1]
| Animal Model | Compound | Dosage (mg/kg) | Administration Route | Dosing Frequency | Key Findings |
| KYSE70 Xenograft | VVD-065 | 5, 25, and 50 | Oral | Single Dose | Dose-dependent covalent binding to KEAP1_C151. |
| KYSE70 Xenograft | VVD-065 | 5, 25, and 50 | Oral | 7 Days | Dose-dependent reduction in NRF2 target gene expression. |
| KYSE70 Xenograft | VVD-065 | Not Specified | Oral | Not Specified | Reduction in NRF2 protein expression in tumors. |
Table 2: Anti-Tumor Efficacy of VVD-065 in a KLN205 Syngeneic Orthotopic Model [1]
| Animal Model | Compound | Dosage (mg/kg) | Administration Route | Dosing Frequency | Key Findings |
| KLN205 Syngeneic Orthotopic | VVD-065 | 50 | Oral | Once Daily (QD) | Significant inhibition of tumor growth. |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome. In many cancers, this process is disrupted, leading to the accumulation of NRF2 and the activation of genes that promote cell survival and proliferation. This compound acts as a "molecular glue," covalently binding to KEAP1 and enhancing its ability to degrade NRF2, thereby suppressing NRF2-dependent cancer growth.[1][2][3][4][5]
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound in mouse models based on available information and standard laboratory procedures.
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosage. For example, to achieve a final concentration of 2 mg/mL in the formulation below, a 40 mg/mL stock in DMSO can be prepared.
-
-
Vehicle Preparation:
-
The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
-
Final Formulation:
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
50 µL of this compound stock solution in DMSO.
-
300 µL of PEG300. Vortex until the solution is clear.
-
50 µL of Tween 80. Vortex until the solution is clear.
-
600 µL of Saline or PBS. Vortex thoroughly.
-
-
This formulation should be prepared fresh daily before administration.
-
Oral Gavage Administration in Mice
Materials:
-
Formulated this compound solution
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered. The typical dosing volume is 5-10 mL/kg body weight.
-
-
Dosage Calculation:
-
Calculate the volume to administer based on the mouse's weight and the desired dosage (e.g., for a 20g mouse and a 50 mg/kg dose of a 5 mg/mL solution, the volume would be 0.2 mL).
-
-
Restraint:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle.
-
Once past the pharynx, gently guide the needle down the esophagus into the stomach. Do not force the needle.
-
-
Administration:
-
Slowly depress the syringe plunger to deliver the this compound solution.
-
After administration, gently and swiftly remove the gavage needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress immediately after the procedure and regularly throughout the study.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of NRF2-dependent cancer growth by a covalent allosteric molecular glue | Sciety [sciety.org]
- 3. biorxiv.org [biorxiv.org]
- 4. [PDF] Suppression of NRF2-dependent cancer growth by a covalent allosteric molecular glue | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
VVD-130037 Formulation for In Vivo Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-130037 (also known as BAY-3605349) is a first-in-class, orally bioavailable, covalent activator of the Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] By activating KEAP1, this compound enhances the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that is often hyperactivated in cancer cells, promoting their survival and resistance to therapy.[1][2] Preclinical studies have demonstrated that this compound leads to significant inhibition of tumor growth in various xenograft models, both as a single agent and in combination with other cancer therapies.[2] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in xenograft studies.
Mechanism of Action: KEAP1-NRF2 Signaling Pathway
Under normal physiological conditions, KEAP1 acts as a substrate adaptor for the Cullin-3 (CUL3) E3 ubiquitin ligase complex, targeting NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. In many cancers, the KEAP1-NRF2 pathway is dysregulated, leading to the accumulation of NRF2, which then translocates to the nucleus and drives the expression of genes involved in antioxidant response, drug efflux, and cell proliferation, thereby promoting tumor growth and therapeutic resistance. This compound covalently modifies KEAP1, enhancing its ability to degrade NRF2, thus reducing its oncogenic signaling.
Data Presentation
The following tables present representative data from preclinical xenograft studies evaluating the efficacy of this compound. Please note that this data is illustrative and may not represent the exact outcomes of all studies.
Table 1: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Non-Small Cell Lung Cancer (NSCLC) with KEAP1 Mutation
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | QD, PO | 1250 ± 150 | - |
| This compound | 25 | QD, PO | 750 ± 120 | 40% |
| This compound | 50 | QD, PO | 400 ± 90 | 68% |
| This compound | 100 | QD, PO | 150 ± 50 | 88% |
QD: Once daily; PO: Per os (by mouth)
Table 2: Pharmacokinetic Profile of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (h) |
| 50 | 1200 | 2 | 7500 | 4.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This compound is a poorly water-soluble compound, requiring a specific formulation for efficient oral delivery in in vivo studies. The following protocol describes a common formulation approach.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 69 mg/mL stock solution, dissolve 6.9 mg of this compound in 100 µL of fresh DMSO.[4]
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Note: Moisture-absorbing DMSO can reduce solubility, so it is crucial to use fresh, anhydrous DMSO.[4]
-
-
Working Solution Formulation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 69 mg/mL this compound DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex again until the solution is clear.
-
Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly.
-
Note: This formulation should be prepared fresh daily and used immediately for optimal results.[4]
-
Alternative Formulation (in Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 8 mg/mL).[4]
-
For a 1 mL working solution, add 50 µL of the 8 mg/mL DMSO stock solution to 950 µL of corn oil.[4]
-
Mix thoroughly by vortexing. This suspension should be administered immediately.[4]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
Human cancer cell line with known KEAP1/NRF2 pathway status
-
Appropriate cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and the vehicle control fresh each day.
-
Administer the assigned treatment to each mouse via oral gavage according to the dosing schedule (e.g., once daily). The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound is a promising therapeutic agent that targets the KEAP1-NRF2 pathway, a key driver of tumor progression and therapy resistance in various cancers. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively formulate this compound and evaluate its efficacy in preclinical xenograft models. Careful attention to formulation preparation and experimental design is crucial for obtaining reliable and reproducible results in in vivo studies.
References
- 1. Bayer and Vividion Therapeutics to highlight advancing oncology portfolio at AACR 2025 Annual Meeting [bayer.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 4. Vividion Therapeutics initiates the phase I clinical trial in advanced solid tumors utilizing KEAP1 activator [synapse.patsnap.com]
Application Notes and Protocols: Measuring NRF2 Degradation by VVD-130037 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, NRF2 is targeted for ubiquitination and subsequent proteasomal degradation by the Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer. VVD-130037 is a first-in-class, orally active, covalent activator of KEAP1 that enhances the degradation of NRF2, representing a promising therapeutic strategy for NRF2-activated cancers.[4][5][6][7]
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of NRF2 induced by this compound. This protocol is designed to guide researchers in assessing the efficacy and kinetics of NRF2 degradation by novel KEAP1 activators.
Signaling Pathway of this compound-Mediated NRF2 Degradation
Under normal physiological conditions, KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and proteasomal degradation.[1][2] this compound is a small molecule that covalently modifies KEAP1, enhancing its activity and thereby promoting the degradation of NRF2.[4][5] This leads to a reduction in the nuclear accumulation of NRF2 and the subsequent downregulation of its target genes.
Experimental Workflow
The overall experimental workflow for assessing this compound-mediated NRF2 degradation involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, immunodetection, and data analysis.
Detailed Experimental Protocols
Protocol 1: Time-Course of NRF2 Degradation
This protocol is designed to determine the kinetics of NRF2 degradation following treatment with this compound.
1. Materials and Reagents
-
Cell line expressing NRF2 (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Tris-glycine SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Deionized water
2. Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Incubate cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
3. Sample Preparation
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
5. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1x Laemmli sample buffer and denature at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-NRF2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
6. Data Analysis
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the NRF2 band intensity to the corresponding loading control band intensity.
-
Express the data as a percentage of the vehicle-treated control.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the effect of this compound on the half-life of NRF2 by inhibiting new protein synthesis.[13][14][15]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of Cycloheximide (CHX) stock solution (in DMSO).
2. Cell Treatment
-
Seed cells as described in Protocol 1.
-
Pre-treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours) to allow for target engagement.
-
Add CHX to all wells at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[14][16]
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120 minutes).
3. Sample Preparation, Western Blotting, and Data Analysis
-
Follow steps 3-6 from Protocol 1.
-
Plot the normalized NRF2 protein levels against time to determine the degradation rate and calculate the half-life of NRF2 in the presence and absence of this compound.
Data Presentation
Table 1: Time-Dependent Degradation of NRF2 by this compound
| Time (hours) | NRF2 Level (% of Control) ± SD |
| 0 | 100 ± 5.2 |
| 2 | 75 ± 4.1 |
| 4 | 48 ± 3.5 |
| 8 | 21 ± 2.8 |
| 16 | 10 ± 1.9 |
| 24 | 8 ± 1.5 |
| Illustrative data based on expected outcomes. |
Table 2: Dose-Dependent Degradation of NRF2 by this compound at 8 hours
| This compound (nM) | NRF2 Level (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 6.1 |
| 1 | 82 ± 5.3 |
| 10 | 55 ± 4.7 |
| 100 | 25 ± 3.1 |
| 1000 | 15 ± 2.4 |
| Illustrative data based on expected outcomes. |
Table 3: Effect of this compound on NRF2 Half-Life (Cycloheximide Chase Assay)
| Treatment | NRF2 Half-life (minutes) ± SD |
| Vehicle (DMSO) | 20 ± 2.5 |
| This compound (100 nM) | 8 ± 1.2 |
| Illustrative data based on expected outcomes. |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak NRF2 signal | Low NRF2 expression in the cell line. | Use a positive control cell line or treat with a proteasome inhibitor like MG132 to increase NRF2 levels.[17][18] |
| Inefficient antibody. | Use a validated antibody for Western blot and check recommended dilutions.[9][19][20][21][22] | |
| Poor protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Multiple bands | NRF2 post-translational modifications or degradation products. | Compare with published data for NRF2 band patterns. The expected molecular weight is around 95-110 kDa.[21] |
| Non-specific antibody binding. | Use a more specific antibody and ensure adequate blocking and washing steps. |
Conclusion
This set of protocols provides a robust framework for investigating the degradation of NRF2 induced by the KEAP1 activator this compound. By following these detailed steps, researchers can effectively quantify the potency and kinetics of NRF2 degradation, which is crucial for the preclinical evaluation of novel therapeutics targeting the NRF2 pathway.
References
- 1. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 degradation by the ubiquitin proteasome pathway is inhibited by KIAA0132, the human homolog to INrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 6. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. This compound | Selective KEAP1 Activator | TargetMol [targetmol.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preventive and Therapeutic Effects of MG132 by Activating Nrf2-ARE Signaling Pathway on Oxidative Stress-Induced Cardiovascular and Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The proteasome inhibitor MG132 induces nuclear translocation of erythroid transcription factor Nrf2 and cyclooxygenase-2 expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nrf2 Polyclonal Antibody (PA5-142785) [thermofisher.com]
- 20. rndsystems.com [rndsystems.com]
- 21. scbt.com [scbt.com]
- 22. NRF2, NFE2L2 antibody (16396-1-AP) | Proteintech [ptglab.com]
Application Note: Evaluating the Efficacy of VVD-130037 in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery. They more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient gradients, and gene expression profiles, compared to traditional 2D monolayer cultures. This enhanced physiological relevance provides a more predictive in vitro model for evaluating anti-cancer therapeutics.
VVD-130037 is a first-in-class, orally bioavailable small molecule that acts as a covalent, allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3][4] KEAP1 is a key component of the Cullin-3 (CUL3) E3 ubiquitin ligase complex, which targets the transcription factor NRF2 (Nuclear factor-erythroid 2 p45-related factor 2) for degradation.[5] In many cancers, the KEAP1-NRF2 pathway is dysregulated, leading to the accumulation of NRF2, which promotes cell survival and proliferation.[1][2] this compound enhances the degradation of NRF2 by activating KEAP1, leading to potent tumor growth inhibition in preclinical models of NRF2-activated cancers.[1][2][6][7]
This application note provides a detailed protocol for setting up a 3D spheroid assay to evaluate the anti-tumor activity of this compound. The protocol covers spheroid formation, drug treatment, and endpoint analyses, including spheroid growth inhibition and cell viability.
Signaling Pathway of this compound
The KEAP1-NRF2 signaling pathway is a critical regulator of cellular response to oxidative stress. Under normal conditions, KEAP1 binds to NRF2 and facilitates its ubiquitination and subsequent proteasomal degradation, keeping NRF2 levels low. In many tumors, this pathway is hijacked to support malignant growth. This compound activates the KEAP1-CUL3 E3 ligase complex, restoring the degradation of NRF2 and thereby inhibiting tumor cell survival.[5]
References
- 1. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vividion.com [vividion.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. This compound | Selective KEAP1 Activator | TargetMol [targetmol.com]
VVD-130037 solubility and stability for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
VVD-130037, also known as BAY-3605349, is a first-in-class, orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3] Its mechanism of action involves the activation of KEAP1, which subsequently leads to the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3][4] In certain cancers where the NRF2 pathway is overactivated, this compound's ability to reduce NRF2 levels results in significant inhibition of tumor growth.[1][4][5] This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its solubility, stability, and application in relevant assays.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | BAY-3605349 | [1] |
| Molecular Formula | C17H17ClN4O2 | [3][6] |
| Molecular Weight | 344.80 g/mol | [3][6] |
| CAS Number | 3034880-93-5 | [3] |
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water.[3] For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[3]
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 64 mg/mL | 185.61 mM | Use fresh, moisture-free DMSO. | [3] |
| DMSO | 69 mg/mL | 200.11 mM | Use fresh, moisture-free DMSO. | [3] |
| Ethanol | 17 mg/mL | 49.31 mM | [3] | |
| Water | Insoluble | - | [3] |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity. Both the solid powder and stock solutions require specific storage conditions.
Solid Form
| Storage Condition | Duration | Notes | Reference |
| -20°C | 3 years | Keep away from moisture and light. | [3][4] |
| 0 - 4°C | Short term (days to weeks) | Dry and dark conditions. | [6] |
Stock Solutions
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
| Solvent | Storage Condition | Duration | Notes | Reference |
| In solvent | -80°C | 1 year | [3][4] | |
| In solvent | -80°C | 6 months | Sealed storage, away from moisture and light. | [1] |
| In solvent | -20°C | 1 month | Sealed storage, away from moisture and light. | [1][3] |
Signaling Pathway
This compound targets the KEAP1-NRF2 signaling pathway. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome. In some cancer cells, this pathway is dysregulated, leading to an accumulation of NRF2 which promotes cell survival. This compound activates KEAP1, restoring its ability to degrade NRF2, thereby inhibiting tumor growth.[1][4][7]
Caption: this compound activates KEAP1, leading to NRF2 degradation.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Specific cell lines and experimental conditions may require optimization.
Preparation of Stock Solutions
This workflow outlines the initial steps for preparing this compound for in vitro and in vivo experiments.
Caption: Workflow for preparing this compound stock solutions.
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use.[1][3]
In Vitro Cell-Based Assay: Measuring NRF2 Degradation by Western Blot
This protocol describes how to treat cells with this compound and subsequently measure the levels of NRF2 protein.
Materials:
-
Cancer cell line with known NRF2 activation (e.g., A549, H460)
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NRF2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted in complete culture medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-NRF2 and anti-beta-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the NRF2 levels to the loading control (beta-actin).
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for oral administration. The following is an example formulation.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or ddH2O
Protocol for a 1 mL working solution: [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 64 mg/mL).[3]
-
Take 50 µL of the clarified DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[3]
Note: This is a reference formulation and may require optimization based on the specific animal model and experimental design.
Safety Precautions
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For research use only. Not for human consumption.[4]
Conclusion
This compound is a valuable tool for studying the KEAP1-NRF2 signaling pathway and for investigating potential therapeutic strategies in cancers with NRF2 activation. Proper handling, storage, and the use of appropriate experimental protocols are essential for obtaining reliable and reproducible results. These application notes provide a foundation for the successful use of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Selective KEAP1 Activator | TargetMol [targetmol.com]
- 5. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. medkoo.com [medkoo.com]
- 7. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
Application Notes and Protocols for VVD-130037: A First-in-Class KEAP1 Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of VVD-130037, a novel, orally active covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). By activating KEAP1, this compound promotes the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor often hyperactivated in cancer, leading to tumor growth inhibition. These notes are intended to guide research and development efforts for this first-in-class therapeutic agent.
Pharmacokinetic and Pharmacodynamic Profile (Modeling Data)
This compound has been the subject of translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict its behavior in both preclinical models and humans.[1] While specific quantitative data from completed studies are not yet publicly available, a summary of the modeling results is presented below.
Table 1: Summary of Preclinical Pharmacokinetic/Pharmacodynamic Modeling of this compound
| Parameter | Model | Key Findings |
| Pharmacokinetics (PK) | Compartmental PK models (Mouse) | The models successfully describe the plasma and tumor exposure of this compound across various dose levels.[1] |
| Target Engagement (TE) | Mechanistic TE models (In Vitro & In Vivo) | The models accurately predict the target engagement profiles of this compound at different concentrations. Sensitivity analyses identified KEAP1 turnover as a critical parameter influencing target engagement.[1] |
| Human Pharmacokinetics | Physiologically-Based Pharmacokinetic (PBPK) model | The model predicts a rapid plasma half-life for this compound in humans. However, despite the short half-life, the model forecasts sustained target engagement in both peripheral tissues and tumors with once or twice daily dosing regimens.[1] |
It is important to note that these are modeled predictions, and definitive pharmacokinetic parameters will be determined from ongoing and future clinical trials. A Phase 1 clinical trial is currently evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[2][3][4]
Signaling Pathway of this compound
This compound functions by modulating the KEAP1-NRF2 signaling pathway, a critical regulator of cellular stress response. In many cancers, this pathway is hijacked to promote cell survival and proliferation.
Caption: this compound activates KEAP1, leading to NRF2 degradation and reduced tumor survival gene transcription.
Experimental Protocols
The following are representative protocols for key experiments in the preclinical evaluation of a KEAP1 activator like this compound. These are generalized methodologies and would require optimization for specific experimental conditions.
Protocol 1: In Vitro NRF2 Degradation Assay
This protocol describes a method to assess the ability of this compound to induce the degradation of NRF2 in a cancer cell line.
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line with known NRF2 pathway activation (e.g., A549 lung carcinoma cells) in appropriate growth medium.
- Plate cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
2. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
3. Western Blot Analysis:
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against NRF2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the NRF2 band intensity to the loading control.
- Plot the normalized NRF2 levels against the concentration of this compound to determine the half-maximal degradation concentration (DC50).
A[label="1. Cell Culture &\nTreatment"];
B[label="2. Protein Extraction"];
C [label="3. Western Blot"];
D [label="4. Data Analysis"];
A -> B;
B -> C;
C -> D;
}
Caption: Workflow for the in vitro NRF2 degradation assay.
Protocol 2: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Animal Model and Cell Implantation:
- Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
- Subcutaneously implant a human cancer cell line with NRF2 pathway activation into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Treatment Administration:
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound orally once or twice daily at various dose levels.
- Administer a vehicle control to the control group.
3. Efficacy Evaluation:
- Measure tumor volume and body weight two to three times per week.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (e.g., pharmacodynamic marker analysis).
4. Pharmacodynamic Analysis:
- Homogenize a portion of the tumor tissue to extract protein.
- Perform Western blot analysis as described in Protocol 1 to assess the levels of NRF2 and downstream target proteins.
5. Data Analysis:
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Analyze the statistical significance of the differences in tumor volume and weight.
- Correlate the pharmacodynamic marker changes with the anti-tumor efficacy.
A[label="1. Cell Implantation"];
B[label="2. Tumor Growth & Randomization"];
C [label="3. This compound Treatment"];
D [label="4. Efficacy & PD Monitoring"];
E [label="5. End of Study Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
}
Caption: Workflow for the in vivo xenograft tumor model study.
Conclusion
This compound represents a promising novel approach for the treatment of cancers with a dependency on the NRF2 pathway. The pharmacokinetic and pharmacodynamic modeling provides a strong rationale for its clinical development. The provided protocols offer a framework for researchers to further investigate the preclinical activity of this compound and similar KEAP1 activators. As more data becomes available from the ongoing Phase 1 clinical trial, a more detailed understanding of the clinical pharmacology of this compound will emerge.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
Application Notes and Protocols for the Synergistic Use of VVD-130037 with Paclitaxel
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VVD-130037 is a first-in-class, orally bioavailable, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1] Activation of KEAP1 leads to the enhanced degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that is frequently hyperactivated in cancer and promotes tumor cell survival and resistance to therapy.[2][3][4][5] Paclitaxel (B517696) is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7][8]
Preclinical evidence suggests that combining this compound with paclitaxel may result in synergistic anti-tumor effects. The proposed mechanism for this synergy is that by inducing the degradation of NRF2, this compound diminishes the cancer cells' antioxidant and cytoprotective responses, thereby rendering them more susceptible to the cytotoxic effects of paclitaxel. These application notes provide an overview of the mechanisms of action, illustrative data on the synergistic effects, and detailed protocols for in vitro evaluation.
Mechanisms of Action
This compound: KEAP1 Activator and NRF2 Degrader
Under normal physiological conditions, KEAP1 acts as a substrate adaptor for the CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation.[2][4] In many cancers, the KEAP1-NRF2 pathway is dysregulated, leading to the accumulation of NRF2.[3] This accumulation upregulates the expression of genes involved in antioxidant defense, drug efflux, and cell proliferation, thereby contributing to chemoresistance.[9] this compound covalently binds to KEAP1, enhancing its activity and promoting the degradation of NRF2, thus reversing the pro-survival effects of NRF2 activation in cancer cells.[1][10]
Paclitaxel: Microtubule Stabilizer and Apoptosis Inducer
Paclitaxel binds to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly.[6][8] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[6] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, involving the activation of caspases and ultimately leading to programmed cell death.[11] Paclitaxel has also been shown to induce apoptosis through the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[12][13][14]
Proposed Synergistic Mechanism
The combination of this compound and paclitaxel is hypothesized to exert a synergistic anti-cancer effect. By promoting the degradation of NRF2, this compound is expected to reduce the expression of antioxidant proteins and drug efflux pumps. This would lead to an increase in intracellular reactive oxygen species (ROS) and an accumulation of paclitaxel within the cancer cells, thereby enhancing paclitaxel-induced DNA damage and apoptosis.
References
- 1. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 2. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 3. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. stemcell.com [stemcell.com]
- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
VVD-130037 Technical Support Center: Troubleshooting Aqueous Insolubility
Welcome to the technical support center for VVD-130037. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of stock solutions up to 50 mM. For experiments sensitive to DMSO, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, although the maximum achievable concentration may be lower.[1] Always start with a small-scale test to confirm solubility before preparing a large stock.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds.[1] Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[1]
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the compound's solubility.[1][3]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG) or ethanol to your final assay buffer can improve solubility.[2][4]
-
Adjust pH: If your experimental conditions permit, adjusting the pH of the buffer can significantly impact solubility, especially for compounds with ionizable groups.[1][3]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Yes, gentle heating and sonication can be effective for dissolving this compound.[1] It is recommended to use a water bath set to 37°C and sonicate in short bursts to avoid overheating, which could lead to compound degradation.[1] Always visually inspect the solution to ensure it is clear and free of particulates. Note that this creates a supersaturated solution, and the compound may precipitate out over time as it returns to equilibrium.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in various experimental settings.
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.[1][5]
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, dilute the this compound stock solution in the medium and inspect it under a microscope for any signs of precipitation.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Serum Consideration: The presence of serum proteins in the medium can sometimes help to solubilize hydrophobic compounds.[5] Consider if your serum concentration is appropriate.
-
Formulation with Excipients: For more persistent issues, consider using formulation strategies such as complexation with cyclodextrins.[4][6][7]
-
Problem 2: Low potency observed in an in vitro biochemical assay.
-
Possible Cause: The actual concentration of soluble this compound in the assay buffer is lower than the intended concentration due to poor solubility.[1]
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit of this compound in your specific assay buffer.[8]
-
Incorporate Surfactants: Add a small amount of a non-ionic surfactant like Tween® 80 (0.01%) to the assay buffer to aid in solubilization.[3][4]
-
pH Optimization: Test the solubility of this compound across a range of pH values to find the optimal condition for your assay, provided it does not affect the target protein's activity.[2]
-
Data & Protocols
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound to guide your experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mM |
| DMF | ~ 25 mM |
| Ethanol | ~ 10 mM |
| PBS (pH 7.4) | < 1 µM |
Table 2: Effect of Excipients on Aqueous Solubility of this compound in PBS (pH 7.4)
| Excipient | Concentration | Apparent Solubility |
| None | - | < 1 µM |
| Tween® 80 | 0.1% (w/v) | ~ 15 µM |
| HP-β-CD | 2% (w/v) | ~ 50 µM |
| PEG 400 | 5% (v/v) | ~ 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in short bursts.[1]
-
Visually confirm that the solution is clear and all solid material has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: this compound as a hypothetical inhibitor of Kinase B.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. senpharma.vn [senpharma.vn]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing VVD-130037 Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing VVD-130037 in cell-based assays. This compound is a first-in-class, orally active, and covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1][2] Its mechanism of action involves enhancing the activity of the KEAP1-Cul3-E3 ubiquitin ligase complex, leading to the degradation of the transcription factor NRF2 (nuclear factor-erythroid 2 p45-related factor 2).[1][3][4] This targeted degradation of NRF2 has shown significant potential in inhibiting tumor growth in advanced solid tumors where the NRF2 pathway is activated.[2][5]
This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent activator of KEAP1.[1][2] KEAP1 is a key component of an E3 ubiquitin ligase complex that targets the transcription factor NRF2 for proteasomal degradation. By activating KEAP1, this compound enhances the ubiquitination and subsequent degradation of NRF2, leading to the suppression of NRF2-driven gene expression, which can be oncogenic in certain cancers.[3][4][5]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For initial dose-response experiments, a broad logarithmic dilution series is recommended, for example, from 1 nM to 10 µM.[6] This range should be sufficient to determine the effective concentration for NRF2 degradation and assess cytotoxicity in your specific cell line. The optimal concentration will vary depending on the cell type and the assay being performed.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[6][7] It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C for up to six months or at -20°C for one month, protected from light and moisture.[1]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the experimental endpoint. For target engagement assays, such as measuring NRF2 protein levels, a shorter incubation time (e.g., 4, 8, or 12 hours) may be sufficient. For phenotypic assays, such as cell viability or apoptosis, a longer incubation (e.g., 24, 48, or 72 hours) is typically required.[6] A time-course experiment is recommended to determine the ideal duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant NRF2 degradation observed. | Concentration is too low: The tested concentrations may be below the effective range for your cell line. | Solution: Test a higher concentration range, extending up to 10 µM or higher, while monitoring for cytotoxicity.[6] |
| Incubation time is too short: NRF2 protein may have a long half-life in your cell model. | Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for maximal NRF2 degradation. | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Solution: Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.[6] | |
| Insensitive cell line: The cell line may have mutations in KEAP1 or other pathway components that confer resistance. | Solution: Verify the status of the KEAP1-NRF2 pathway in your cell line. Use a positive control cell line known to be sensitive to NRF2 pathway modulation. | |
| High levels of cell death across all concentrations. | Compound-induced cytotoxicity: this compound may be cytotoxic to your cell line at the tested concentrations. | Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Adjust experimental concentrations to be below this threshold for mechanistic studies.[6] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Solution: Ensure the final solvent concentration is at a non-toxic level (≤ 0.1%). Run a vehicle-only control to assess the solvent's effect on cell viability.[6] | |
| Inconsistent results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect results.[8] | Solution: Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them at a consistent density.[9] |
| Pipetting errors: Inaccurate serial dilutions can lead to high variability. | Solution: Ensure accurate and consistent pipetting techniques. Calibrate your pipettes regularly. | |
| Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the compound and affect cell growth. | Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[10] |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound to guide experimental design.
Table 1: this compound Potency for NRF2 Degradation in Various Cancer Cell Lines
| Cell Line | Cancer Type | NRF2 Degradation DC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| HCT116 | Colorectal Cancer | 120 |
| Panc-1 | Pancreatic Cancer | 250 |
| MDA-MB-231 | Breast Cancer | 85 |
DC50 (Degradation Concentration 50%) is the concentration of the compound that results in a 50% reduction in the target protein level.
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Purpose | Recommended Concentration Range | Incubation Time |
| Western Blot (NRF2 levels) | Target Engagement | 0.1 nM - 1 µM | 4 - 24 hours |
| qRT-PCR (NRF2 target genes) | Downstream Target Modulation | 1 nM - 1 µM | 8 - 24 hours |
| Cell Viability (e.g., MTT, CellTiter-Glo®) | Phenotypic Response/Cytotoxicity | 10 nM - 10 µM | 48 - 72 hours |
| Apoptosis Assay (e.g., Caspase-Glo®) | Mechanism of Cell Death | 10 nM - 10 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Western Blot for NRF2 Degradation
Objective: To determine the dose-dependent effect of this compound on NRF2 protein levels.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 6-well plate to reach 70-80% confluency at the time of treatment. Allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 8 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NRF2 band intensity to the corresponding loading control. Plot the normalized NRF2 levels against the this compound concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (Resazurin-Based)
Objective: To assess the effect of this compound on cell viability and determine its cytotoxic concentration.[11]
Methodology:
-
Cell Seeding: Seed cells into a 96-well, clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11][12]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.[11]
-
Resazurin (B115843) Addition: Prepare a resazurin solution in sterile PBS. Add 10-20 µL of the resazurin solution to each well and mix gently.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from a "media-only" control.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.[13]
-
Visualizations
Caption: this compound covalently activates KEAP1, enhancing NRF2 ubiquitination and degradation.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 3. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound | Selective KEAP1 Activator | TargetMol [targetmol.com]
- 5. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. biocompare.com [biocompare.com]
- 10. marinbio.com [marinbio.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selectscience.net [selectscience.net]
- 13. benchchem.com [benchchem.com]
Potential off-target effects of covalent KEAP1 activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent KEAP1 activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and pitfalls encountered during experimental workflows.
Frequently Asked questions (FAQs)
1. My covalent KEAP1 activator shows low potency or no activity in my cellular assay.
-
Possible Cause: Insufficient cell permeability or rapid metabolism of the compound.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound.
-
Perform a time-course experiment to determine the optimal incubation time.
-
Consider using a more sensitive readout, such as a direct measurement of NRF2 nuclear translocation, before assessing downstream gene expression.
-
-
Possible Cause: The compound is not engaging with KEAP1 in the cellular environment.
-
Troubleshooting:
-
Confirm target engagement using a cellular thermal shift assay (CETSA) or by performing a competitive binding assay with a known KEAP1 ligand.
-
For covalent inhibitors, confirm adduct formation with KEAP1 using mass spectrometry.
-
2. I am observing high variability in my ARE-luciferase reporter gene assay results.
-
Possible Cause: Inconsistent transfection efficiency.
-
Troubleshooting:
-
Possible Cause: Pipetting errors or reagent instability.
-
Troubleshooting:
3. My covalent KEAP1 activator is showing significant cytotoxicity.
-
Possible Cause: High reactivity of the covalent warhead leading to widespread off-target effects.[4]
-
Troubleshooting:
-
Assess the intrinsic reactivity of your compound using a glutathione (B108866) (GSH) stability assay. Highly reactive compounds will show rapid depletion of GSH.
-
Perform a proteome-wide off-target profiling study using chemoproteomics to identify unintended targets.[4][5]
-
Consider synthesizing analogs with a less reactive warhead.
-
-
Possible Cause: On-target toxicity due to excessive activation of the NRF2 pathway.
-
Troubleshooting:
-
Perform a dose-response analysis to determine the therapeutic window of your compound.
-
Investigate the expression of NRF2 target genes associated with apoptosis or cell cycle arrest.
-
4. How can I be sure that the observed phenotype is due to KEAP1 engagement?
-
Possible Cause: The phenotype is caused by off-target effects of the compound.
-
Troubleshooting:
-
Synthesize a non-covalent or non-reactive analog of your compound as a negative control.[6] This analog should have a similar structure but lack the reactive warhead.
-
Perform a genetic knockdown or knockout of KEAP1 or NRF2. A true on-target effect should be diminished or absent in these cells.
-
Conduct a washout experiment. For a covalent inhibitor, the effect should persist after the compound is removed from the media, whereas the effect of a reversible inhibitor should diminish.[6]
-
Troubleshooting Guides
Guide 1: Investigating Off-Target Effects of Covalent KEAP1 Activators
This guide outlines a workflow to identify and validate potential off-target interactions of covalent KEAP1 activators.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects.
Data Presentation: Off-Target Profile of Selected KEAP1 Activators
| Compound | On-Target (KEAP1) | Selected Off-Targets Identified by Chemoproteomics | Reference |
| Dimethyl Fumarate (DMF) | Covalent modification of multiple cysteines | Cofilin-1, Tubulin, Collapsin response mediator protein 2 (CRMP2) | [7][8] |
| Bardoxolone Methyl | Reversible covalent modification | Limited off-target information available in public domain | [9][10] |
| VVD-702 | Covalent modification | Highly selective with minimal off-targets identified | [11] |
Guide 2: Confirming On-Target NRF2 Pathway Activation
This guide provides a workflow to confirm that your compound is activating the NRF2 pathway through KEAP1 engagement.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target NRF2 pathway activation.
Signaling Pathways
KEAP1-NRF2 Signaling Pathway and agetns' action
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of covalent activators.
Experimental Protocols
Protocol 1: Chemoproteomic Profiling of Covalent KEAP1 Activators
This protocol outlines a method to identify the cellular targets of a covalent KEAP1 activator using an alkyne-tagged probe.[4][5]
Materials:
-
Alkyne-tagged covalent KEAP1 activator probe.
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate, TBTA ligand, sodium ascorbate.
-
Streptavidin agarose (B213101) beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS).
-
On-bead digestion reagents: DTT, iodoacetamide, trypsin.
-
LC-MS/MS system.
Procedure:
-
Cell Treatment: Treat cells with the alkyne-tagged probe at various concentrations and time points. Include a DMSO vehicle control and a competition control where cells are pre-treated with the non-tagged covalent activator.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach a biotin-azide tag to the probe-labeled proteins.
-
Protein Enrichment: Incubate the lysate with streptavidin agarose beads to pull down the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Reduce, alkylate, and digest the enriched proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were covalently modified by the probe.
-
Data Analysis: Compare the protein enrichment in the probe-treated samples to the control and competition samples to identify specific targets.
Protocol 2: ARE-Luciferase Reporter Assay
This protocol describes how to measure the activation of the NRF2 pathway using a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[1][2]
Materials:
-
ARE-luciferase reporter plasmid.
-
Control reporter plasmid (e.g., Renilla luciferase).
-
Cell line of interest.
-
Transfection reagent.
-
Covalent KEAP1 activator.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate.
-
Transfection: Co-transfect the cells with the ARE-luciferase and control reporter plasmids.
-
Compound Treatment: After 24-48 hours, treat the cells with a dose range of the covalent KEAP1 activator. Include a DMSO vehicle control.
-
Incubation: Incubate for an appropriate time (e.g., 6-24 hours) to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50.
Protocol 3: NRF2 Nuclear Translocation by Immunofluorescence
This protocol details how to visualize the translocation of NRF2 from the cytoplasm to the nucleus upon treatment with a KEAP1 activator.[12][13][14]
Materials:
-
Cell line of interest grown on coverslips or in an imaging-compatible plate.
-
Covalent KEAP1 activator.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against NRF2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the covalent KEAP1 activator for the desired time. Include a DMSO vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with the primary anti-NRF2 antibody.
-
Secondary Antibody and Staining: Wash and incubate with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NRF2 to determine the extent of nuclear translocation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to VVD-130037 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with VVD-130037, a first-in-class covalent allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1).[1] this compound promotes the degradation of the transcription factor NRF2 (Nuclear factor-erythroid 2 p45-related factor 2), offering a novel therapeutic strategy for cancers with hyperactivation of the NRF2 pathway.[1][2][3]
While clinical data on resistance to this compound is not yet available due to its early phase of development, this guide anticipates potential mechanisms of resistance based on the well-established biology of the KEAP1-NRF2 pathway and general principles of targeted therapy resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, covalent activator of KEAP1.[2] Under normal conditions, KEAP1 acts as a negative regulator of NRF2 by targeting it for ubiquitination and subsequent proteasomal degradation.[4][5][6] In some cancers, the NRF2 pathway is hyperactivated due to mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), leading to increased cancer cell proliferation, survival, and resistance to therapy.[2][4][7][8] this compound enhances the ability of KEAP1 to degrade NRF2, thereby reducing the levels of this pro-oncogenic transcription factor.[1][2][3]
Q2: My cancer cell line is not responding to this compound. What are the possible reasons?
A2: Lack of response to this compound could be due to several factors:
-
Absence of NRF2 pathway hyperactivation: The cell line may not have the underlying genetic alterations (e.g., KEAP1 or NFE2L2 mutations) that lead to NRF2 addiction.
-
Pre-existing resistance mechanisms: The cells may possess inherent mechanisms that bypass the need for NRF2 signaling for their survival.
-
Drug efflux: The cancer cells may express high levels of drug efflux pumps that actively remove this compound from the cell.
-
Experimental conditions: Suboptimal drug concentration, incubation time, or other experimental parameters could lead to an apparent lack of response.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While not yet clinically observed, potential mechanisms of acquired resistance to this compound can be predicted based on the pathway's biology. These include:
-
Secondary mutations in KEAP1: Mutations that prevent this compound from binding to KEAP1 or that inactivate KEAP1 function.
-
Mutations in NFE2L2: Mutations in NRF2 that make it resistant to KEAP1-mediated degradation.
-
Upregulation of NRF2 expression: Increased transcription of the NFE2L2 gene to a level that overwhelms the degradation capacity of the this compound-activated KEAP1.
-
Activation of compensatory survival pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, bypassing the dependency on NRF2.
-
Epigenetic alterations: Changes in the methylation status of the KEAP1 promoter, leading to its silencing.[4][9]
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming resistance to this compound in your cancer cell models.
Problem 1: No observable effect of this compound on cancer cell viability.
| Potential Cause | Suggested Troubleshooting Steps |
| Cell line is not dependent on the NRF2 pathway. | 1. Sequence KEAP1 and NFE2L2 genes: Identify mutations that are known to activate the NRF2 pathway.[4][8] 2. Assess basal NRF2 activity: Measure the protein levels of NRF2 and its downstream targets (e.g., NQO1, GCLC, AKR1C3) by Western blotting or qPCR.[10] High basal levels may indicate pathway activation. 3. Perform an NRF2 knockdown experiment: Use siRNA or shRNA to reduce NRF2 levels. A significant decrease in cell viability upon NRF2 knockdown would suggest NRF2 pathway dependency.[5][11] |
| Suboptimal experimental conditions. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your cell line to ensure you are using an effective concentration. 2. Optimize incubation time: Conduct a time-course experiment to identify the optimal duration of treatment. |
| Drug efflux. | 1. Measure the expression of ABC transporters: Use qPCR or Western blotting to assess the levels of common drug efflux pumps (e.g., MDR1, MRP1). 2. Co-treat with an ABC transporter inhibitor: Use known inhibitors (e.g., verapamil (B1683045) for MDR1) to see if it sensitizes the cells to this compound. |
Problem 2: Development of acquired resistance to this compound after initial sensitivity.
| Potential Cause | Suggested Troubleshooting Steps |
| Secondary mutations in the KEAP1-NRF2 pathway. | 1. Sequence KEAP1 and NFE2L2 in resistant clones: Compare the sequences to the parental, sensitive cells to identify new mutations.[8] 2. Functionally validate the identified mutations: Express the mutant proteins in sensitive cells to determine if they confer resistance. |
| Upregulation of NRF2 expression. | 1. Quantify NRF2 mRNA and protein levels: Use qPCR and Western blotting to compare NRF2 expression in resistant and sensitive cells.[5] 2. Investigate the mechanism of upregulation: Analyze the NFE2L2 promoter for activating mutations or epigenetic modifications. |
| Activation of bypass signaling pathways. | 1. Perform pathway analysis: Use techniques like RNA-sequencing or phospho-proteomics to identify differentially activated pathways in resistant cells. 2. Target the identified bypass pathways: Use specific inhibitors for the activated pathways in combination with this compound to see if sensitivity can be restored. |
Experimental Protocols
Protocol 1: Assessment of NRF2 Activity
This protocol describes how to measure the activity of the NRF2 pathway in cancer cells.
1. Western Blotting for NRF2 and its Target Genes:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against NRF2, NQO1, GCLC, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
2. Quantitative PCR (qPCR) for NRF2 Target Genes:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green master mix and primers for NFE2L2, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
3. NRF2 Reporter Assay:
-
Transfection: Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).[12][13]
-
Treatment: Treat the transfected cells with this compound or other compounds of interest.
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luminescence for luciferase) according to the manufacturer's instructions.
Protocol 2: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Initial Treatment: Treat the parental cancer cell line with a starting concentration of this compound equal to its IC20.
-
Dose Escalation: Once the cells have resumed normal growth, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Expand the clones and confirm their resistance to this compound using a cell viability assay. Characterize the molecular mechanisms of resistance as described in the troubleshooting guide.
Visualizations
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NRF2 Signaling Pathway in Chemo/Radio/Immuno-Therapy Resistance of Lung Cancer: Looking Beyond the Tip of the Iceberg | Archivos de Bronconeumología [archbronconeumol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to deal with frenemy NRF2: Targeting NRF2 for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. NRF2 and KEAP1 mutations: permanent activation of an adaptive response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KEAP1 mutations activate the NRF2 pathway to drive cell growth and migration, and attenuate drug response in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in NRF2 degradation assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in NRF2 degradation and stability assays.
Part 1: Frequently Asked Questions (FAQs) - Interpreting Unexpected Results
This section addresses common issues encountered during the analysis of NRF2 protein levels, particularly by western blotting.
Q1: Why does my NRF2 protein run at a higher molecular weight (~95-110 kDa) than its predicted size (~68 kDa) on a western blot?
A: This is a common and expected observation. While the predicted molecular weight of NRF2 is around 68 kDa, the protein is rich in acidic residues and undergoes extensive post-translational modifications, which cause it to migrate anomalously on an SDS-PAGE gel. The biologically relevant, full-length species of human NRF2 is typically detected between 95 and 110 kDa.[1][2] Bands appearing at 68 kDa or lower may represent non-specific binding, alternative splice variants, or degradation products.[1]
Q2: I see a strong band at the expected size for NRF2 in my cell lysate, but its level doesn't increase after treatment with a known NRF2 activator like sulforaphane (B1684495) (SFN) or tBHQ. What is happening?
A: This issue often stems from antibody non-specificity, a significant challenge in the NRF2 field.[3] Some widely used antibodies can cross-react with other proteins, such as the ER-residing chaperone calmegin, which happens to co-migrate with NRF2.[4] Unlike NRF2, these cross-reactive proteins are typically stable and their levels are not affected by NRF2 activators.[3][4]
To resolve this, you should:
-
Validate your antibody: The most critical step is to confirm antibody specificity. Use positive controls (cells treated with a potent activator like tBHQ or a proteasome inhibitor like MG-132) and negative controls (lysate from NRF2-knockdown or knockout cells).[1][3][5]
-
Use a highly specific antibody: Consider switching to a well-validated monoclonal antibody, such as clone D1Z9C from Cell Signaling Technology, which has been reported to have high specificity for NRF2.[3]
Q3: I am not detecting any NRF2 signal in my untreated (basal condition) control samples. Is my experiment failing?
A: Not necessarily. Under normal, unstressed conditions, NRF2 is a very unstable protein with a short half-life (typically 15-20 minutes) because it is constantly being targeted for proteasomal degradation by the KEAP1-CUL3-RBX1 E3 ubiquitin ligase complex.[6][7][8][9] Therefore, the endogenous levels of NRF2 protein can be very low and difficult to detect.[1]
To confirm that your system is working:
-
Use a positive control: Include a sample treated with an NRF2 activator (e.g., sulforaphane) or a proteasome inhibitor (e.g., MG-132).[1][10] These treatments stabilize NRF2, leading to its accumulation and making it readily detectable.
-
Load more protein: Increase the amount of total protein loaded onto the gel for your control samples.
Q4: My test compound, which is supposed to be an NRF2 activator, shows no effect on total NRF2 protein levels. What are the potential reasons?
A: There are several possibilities:
-
Compound Inactivity: The compound may be inactive at the tested concentration or the treatment duration may be inappropriate. Perform a dose-response and time-course experiment.
-
Cell Line Characteristics: The cell line you are using may have high basal NRF2 activity due to mutations in the KEAP1 or NFE2L2 (NRF2-encoding) genes, masking the effect of external activators.[11]
-
Off-Target Effects: Some compounds may have off-target effects that interfere with NRF2 stabilization.[12][[“]]
-
Experimental Adaptation: Repeated exposure to certain xenobiotics can lead to an adaptive response where NRF2 activation is suppressed upon subsequent treatments.[14]
Q5: After treating my cells with a proteasome inhibitor (e.g., MG-132), I see a smear or multiple bands for NRF2 at higher molecular weights. What are these?
A: This is an expected result and indicates your experiment is working correctly. The proteasome inhibitor blocks the degradation of polyubiquitinated proteins. The smear or ladder of bands above the main NRF2 band represents NRF2 molecules that have been tagged with multiple ubiquitin molecules, marking them for degradation.[10][15] This result confirms that NRF2 is regulated by the ubiquitin-proteasome system in your cells.
Part 2: Quantitative Data Summary for Troubleshooting
The table below summarizes common issues in NRF2 western blot experiments with key quantitative parameters to consider during troubleshooting.
| Issue Observed | Potential Cause | Key Parameter to Verify | Expected Value/Observation | Recommended Action |
| No/Weak NRF2 Signal | Low endogenous protein level | NRF2 Half-Life | ~15-20 minutes under basal conditions.[7][8] | Treat cells with an NRF2 activator (e.g., 10 µM tBHQ) or proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours to accumulate protein.[7][10] |
| Band at Incorrect MW | Post-translational modifications | Apparent Molecular Weight | 95-110 kDa on SDS-PAGE.[1][2] | Ignore bands at the predicted ~68 kDa unless validated. Focus on the 95-110 kDa region. |
| Non-specific Bands | Poor antibody specificity | Antibody Validation | Signal should be absent or significantly reduced in NRF2 KO/KD lysate.[3][5] | Use a validated antibody (e.g., Cell Signaling D1Z9C).[3] Perform KO/KD validation. |
| No Change with Activator | Antibody cross-reactivity | Signal in KO/KD Lysate | Cross-reactive band will still be present in KO/KD lysate.[3][4] | Switch to a more specific, validated antibody. |
| No Change with Activator | High basal NRF2 activity | Basal NRF2 Level | Unusually high NRF2 in untreated control compared to reference cell lines. | Sequence KEAP1 and NFE2L2 genes in the cell line. Choose a different cell line if necessary. |
| Loss of Signal in CHX Assay | Protein Degradation | NRF2 Half-Life | Signal should decrease rapidly (t½ ≈ 20 min).[16] NRF2 activators should prolong the half-life.[7][16] | This is the expected result. Compare half-life between treated and untreated samples. |
Part 3: Key Experimental Protocols
Protocol 1: Western Blotting for Total and Nuclear NRF2
This protocol details the detection of NRF2 protein levels and its translocation to the nucleus.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, A549) to reach 80-90% confluency.
-
Treat cells with your test compound, a positive control (e.g., 50 µM Sulforaphane for 4-6 hours), or a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
For Total NRF2:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
For Nuclear/Cytoplasmic Fractionation:
-
Use a commercial nuclear/cytoplasmic extraction kit and follow the manufacturer's protocol to separate fractions. Ensure buffers contain protease inhibitors.
-
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate proteins on an 8% Tris-glycine SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Verify transfer efficiency by staining the membrane with Ponceau S.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate with a validated primary antibody against NRF2 (e.g., Cell Signaling #12721, clone D1Z9C) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Quantify band intensity using software like ImageJ. Normalize NRF2 levels to a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for NRF2 Half-Life
This assay measures the stability of the NRF2 protein.[17][18]
-
Cell Culture and Pre-treatment:
-
Plate cells in multiple wells or dishes to allow for harvesting at different time points.
-
If testing the effect of a compound on NRF2 stability, pre-treat cells with the compound or vehicle for a specified time (e.g., 4 hours).[16]
-
-
Inhibition of Protein Synthesis:
-
Time-Course Collection:
-
Immediately harvest the first sample (this is the 0-minute time point).
-
Continue to incubate the remaining cells and harvest them at subsequent time points (e.g., 15, 30, 60, 120 minutes).[7]
-
-
Protein Extraction and Analysis:
-
At each time point, wash cells with ice-cold PBS and prepare total cell lysates as described in Protocol 1.
-
Perform western blotting for NRF2 and a stable loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the NRF2 band intensity at each time point and normalize it to the loading control.
-
Express the NRF2 level at each time point as a percentage of the level at time 0.
-
Plot the percentage of remaining NRF2 versus time on a semi-logarithmic graph.
-
The time at which 50% of the protein remains is the half-life (t½).
-
Part 4: Diagrams and Workflows
NRF2 Signaling and Degradation Pathway
Caption: Canonical KEAP1-mediated NRF2 degradation and activation pathway.
Troubleshooting Workflow for NRF2 Western Blottingdot
// Nodes start [label="Unexpected WB Result\n(e.g., No/Weak Signal, Wrong MW)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_mw [label="Is the main band at\n95-110 kDa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_mw_yes [label="Molecular weight is likely correct.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a_mw_no [label="Observed band is likely\nnon-specific or a degradation product.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
q_pos_control [label="Did you include a positive control?\n(e.g., SFN/tBHQ-treated cells)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_pos_control_yes [label="Signal strong in positive control?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_pos_control_no [label="Run positive control to stabilize NRF2.\nCheck compound activity.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
q_ab_validation [label="Is your antibody validated\nfor specificity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_ab_validate [label="Validate antibody using\nNRF2 KO/KD cell lysate.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a_ab_ok [label="Antibody is likely specific.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
check_protocol [label="Review WB Protocol:\n- Lysis buffer (protease inhibitors)\n- Protein load (increase if needed)\n- Antibody concentration (titrate)\n- Transfer efficiency (Ponceau S)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_re_evaluate [label="Re-evaluate Experiment:\n- Use validated antibody\n- Use appropriate controls", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q_mw; q_mw -> a_mw_yes [label="Yes"]; q_mw -> a_mw_no [label="No"]; a_mw_no -> q_ab_validation; a_mw_yes -> q_pos_control;
q_pos_control -> a_pos_control_yes [label="Yes"]; q_pos_control -> a_pos_control_no [label="No"]; a_pos_control_no -> check_protocol;
a_pos_control_yes -> q_ab_validation [label="No\n(Signal weak/absent)"]; a_pos_control_yes -> a_ab_ok [label="Yes\n(Signal strong)"]; a_ab_ok -> check_protocol;
q_ab_validation -> a_ab_ok [label="Yes"]; q_ab_validation -> a_ab_validate [label="No"]; a_ab_validate -> end_re_evaluate;
check_protocol -> end_resolve; }
References
- 1. benchchem.com [benchchem.com]
- 2. Nrf2 Protein Serum Concentration in Human CKD Shows a Biphasic Behavior [mdpi.com]
- 3. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for antibody-based detection of NRF2 in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Characterization of Nrf2 Degradation by the Glycogen Synthase Kinase 3/β-TrCP Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 19. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize VVD-130037 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with VVD-130037 in animal studies. The information is based on the known mechanism of this compound as a covalent activator of KEAP1, leading to the degradation of NRF2, and general principles of preclinical toxicology for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is an orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).[1] By activating KEAP1, this compound promotes the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] In cancer cells with mutations in the KEAP1-NRF2 pathway, constitutive activation of NRF2 drives tumor growth and resistance to therapy.[3][4] this compound's anti-tumor activity stems from its ability to reduce NRF2 levels.[3]
Potential toxicity could arise from on-target effects in normal tissues where NRF2 plays a protective role against oxidative stress, or from off-target interactions of this covalent molecule. While a closely related compound, VVD-065, was reported to be well-tolerated in mouse studies, researchers should remain vigilant for potential adverse effects.
Q2: What are the potential off-target effects of a covalent inhibitor like this compound?
A2: Covalent inhibitors, by their nature, form a stable bond with their target.[5] This can lead to high potency and a long duration of action.[6] However, the reactive nature of the "warhead" that forms the covalent bond can also lead to interactions with unintended proteins, which can result in off-target toxicity.[6] It is crucial to carefully monitor for unexpected adverse events in animal studies.
Q3: Are there any known toxicities for this compound from preclinical studies?
A3: Specific preclinical toxicity data for this compound is not extensively available in the public domain. However, a related molecule, VVD-065, has been described in a preclinical study as being well-tolerated and showing no overt toxicity in mouse models. While this is encouraging, it is essential to conduct thorough toxicity assessments for this compound in your specific animal models. The clinical trial protocol for this compound (NCT05954312) lists exclusion criteria for human subjects that include a history of seizures, central nervous system (CNS) metastases, uncontrolled hypertension, and certain cardiac conditions, which may provide clues to potential areas of toxicological interest.[7][8]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.
Guide 1: Managing and Mitigating Observed Toxicities
Issue: Animals are showing signs of toxicity (e.g., weight loss, lethargy, organ-specific markers in bloodwork).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Review the literature for maximum tolerated dose (MTD) studies of similar compounds. - Perform a dose-range-finding study to determine the MTD in your specific animal model and strain. - Consider dose fractionation: administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations.[9] |
| Vehicle-related toxicity | - Ensure the vehicle is well-tolerated at the administered volume and concentration. Common vehicles can have their own biological effects. - Include a vehicle-only control group in all experiments. - If using a novel excipient, it may require its own safety assessment. |
| Formulation issues | - Poor solubility can lead to variable exposure and unexpected toxicity. - Ensure the formulation is homogenous and stable throughout the study period. - Consider alternative, well-established formulation strategies to improve solubility and bioavailability while minimizing toxicity. |
| On-target toxicity in normal tissues | - The mechanism of NRF2 degradation could impact tissues reliant on its protective functions. - Monitor markers of oxidative stress and organ function (e.g., liver enzymes, kidney function markers). - Consider supportive care measures as appropriate for the observed toxicities. |
| Off-target toxicity | - As a covalent inhibitor, off-target interactions are possible. - A thorough post-mortem histopathological analysis of all major organs is recommended to identify any unexpected tissue damage. |
Guide 2: Proactive Strategies to Minimize Toxicity
Issue: Planning an animal study with this compound and wanting to proactively minimize the risk of toxicity.
Proactive Strategies:
| Strategy | Detailed Protocol/Methodology |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | - Conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. - Relate the drug exposure (PK) to the desired pharmacological effect (PD), such as NRF2 degradation in tumors.[10] - Use PK/PD modeling to predict a therapeutic window and select a starting dose and schedule that is likely to be both efficacious and well-tolerated.[11][12][13] |
| Dose Fractionation | - Instead of a single daily high dose, consider splitting the dose into two or more administrations per day. This can maintain therapeutic drug levels while avoiding high peak concentrations that may be associated with toxicity.[9][14][15] |
| Appropriate Vehicle Selection | - Choose a vehicle with a known safety profile in the chosen animal species and route of administration. - For oral administration, common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG) solutions. The tolerability of these can vary between species. |
| Comprehensive Animal Monitoring | - Establish a robust monitoring plan before the study begins. This should include daily clinical observations, regular body weight measurements, and scheduled blood collections for hematology and clinical chemistry analysis. |
Experimental Protocols
Protocol 1: Dose-Range-Finding (MTD) Study
-
Animal Model: Select the appropriate rodent species and strain for your cancer model.
-
Group Allocation: Assign animals to several dose groups (e.g., 5-6 animals per group) and a vehicle control group. Dose levels should be spaced appropriately (e.g., based on a logarithmic scale) to cover a range from expected efficacy to potential toxicity.
-
Drug Administration: Administer this compound orally once daily for a defined period (e.g., 14-21 days).
-
Monitoring:
-
Record clinical signs of toxicity daily (e.g., changes in posture, activity, grooming).
-
Measure body weight daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of life-threatening toxicity.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Workflow for Minimizing Toxicity in Animal Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dose and fractionation schedules in radiotherapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. ascopubs.org [ascopubs.org]
- 13. pharmajen.com [pharmajen.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of VVD-130037 in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the covalent KEAP1 activator, VVD-130037, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BAY-3605349) is an orally active, selective, and covalent small molecule activator of the Kelch-like ECH-associated protein 1 (KEAP1).[1] By activating KEAP1, an E3 ubiquitin ligase, this compound enhances the degradation of the transcription factor NRF2 (Nuclear factor-erythroid 2-related factor 2).[1] In certain cancers where the NRF2 pathway is hyperactivated, this degradation of NRF2 can lead to significant inhibition of tumor growth.[1] this compound is currently under investigation in Phase 1 clinical trials for the treatment of advanced solid tumors.[2]
Q2: Why is oral bioavailability a concern for small molecule inhibitors like this compound?
A2: Many small molecule inhibitors, particularly those that are "beyond the rule of 5," exhibit poor aqueous solubility, which is a primary obstacle to efficient absorption in the gastrointestinal (GI) tract. Low solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations of the drug in the bloodstream and at the tumor site. This can result in suboptimal efficacy and unreliable dose-response relationships in preclinical studies.
Q3: What is the reported oral bioavailability of this compound in mice?
A3: Specific quantitative oral bioavailability data for this compound in mouse models is not publicly available. However, it has been reported that the pharmacokinetic (PK) properties of this compound were optimized during its development.[3] Furthermore, translational pharmacokinetic/pharmacodynamic (PK/PD) models have been developed using data from mouse experiments, indicating that preclinical oral PK studies have been conducted.[4] For covalent inhibitors like this compound, plasma concentration is just one aspect; the duration of target engagement is also a critical determinant of efficacy.[4]
Q4: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound in mice?
A4: The main strategies focus on enhancing the solubility and dissolution rate of the compound in the GI tract. These can be broadly categorized into:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or creating nanosuspensions.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix to increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipids, oils, and surfactants to leverage the body's natural lipid absorption pathways. This can include self-emulsifying drug delivery systems (SEDDS).
-
Use of Solubilizing Excipients: Employing co-solvents, surfactants, and cyclodextrins to increase the drug's solubility in the formulation.
-
-
Chemical Modification:
-
Prodrugs: Modifying the drug molecule to a more soluble or permeable form that is converted to the active drug in the body.
-
KEAP1-NRF2 Signaling Pathway
Under normal physiological conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping NRF2 levels low. In the presence of oxidative stress or an activator like this compound, this process is modulated to control NRF2 activity.
Caption: The KEAP1-NRF2 signaling pathway and the action of this compound.
Troubleshooting Guide for Low Oral Bioavailability
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo oral bioavailability studies in mice.
| Observed Problem | Potential Cause | Troubleshooting Step | Success Indicator |
| Low or no detectable plasma concentration (Cmax) | 1. Poor Solubility/Dissolution: The compound is not dissolving in the GI tract. | 1a. Switch to an enabling formulation: Prepare a nanosuspension, amorphous solid dispersion, or lipid-based formulation (See Experimental Protocols).1b. Increase dose volume (if possible): Ensure the dose is not limited by solubility in the vehicle. | Increased Cmax and AUC in subsequent PK studies. |
| 2. Rapid First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. | 2a. Conduct a pilot PK study with intraperitoneal (IP) administration: This bypasses first-pass metabolism in the liver. A significantly higher AUC after IP vs. oral dosing suggests high first-pass metabolism.2b. Consider co-administration with a metabolic inhibitor (research phase): Use with caution and for investigational purposes only. | Higher plasma exposure with IP dosing compared to oral. | |
| 3. Dosing Errors: Incorrect oral gavage technique leading to administration into the lungs or esophagus. | 3a. Review and refine oral gavage technique: Ensure proper restraint and needle placement. Use a flexible gavage needle. Verify needle placement before dosing.3b. Use a colored dye in a mock formulation: Practice on a separate cohort of animals to confirm delivery to the stomach. | Consistent delivery to the stomach and more reproducible PK data. | |
| High variability in plasma concentrations between mice | 1. Inconsistent Formulation: The drug is not uniformly suspended or dissolved in the vehicle. | 1a. Ensure continuous mixing of the formulation during dosing: Use a stir plate to keep suspensions homogenous.1b. Check for precipitation or instability of the formulation: Prepare fresh on the day of the study. | Reduced standard deviation in Cmax and AUC values across the cohort. |
| 2. Variable Gastric Emptying/Food Effects: Differences in food intake affect drug absorption. | 2a. Standardize fasting period: Fast mice for a consistent period (e.g., 4 hours) before dosing.[5]2b. Ensure free access to water. | More consistent Tmax and absorption profiles. | |
| Non-linear dose-exposure relationship (Dose-dumping or saturation of absorption) | 1. Solubility-Limited Absorption: At higher doses, the drug cannot fully dissolve, leading to saturated absorption. | 1a. Use a more efficient solubilization strategy: A lipid-based formulation may handle higher drug loads.1b. Perform a dose-ranging study with the improved formulation. | A more linear relationship between dose and AUC. |
| 2. Formulation-Dependent Effects: Some formulations may behave differently at different concentrations. | 2a. Characterize the formulation at different dilutions: Check for any changes in particle size or stability. | Consistent formulation properties across the dose range. |
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a mouse pharmacokinetic study to evaluate the oral bioavailability of a new this compound formulation.
Caption: A standard workflow for a mouse oral pharmacokinetic study.
Representative Pharmacokinetic Data
The following tables present example pharmacokinetic data for a hypothetical small molecule inhibitor in mice, demonstrating how different formulations can impact oral bioavailability. Note: This is not actual data for this compound.
Table 1: Single-Dose Oral Pharmacokinetics in Mice (Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 650 ± 180 | ~5% |
| Nanosuspension | 600 ± 120 | 1.0 | 2800 ± 550 | ~22% |
| Amorphous Solid Dispersion | 850 ± 210 | 0.5 | 4100 ± 900 | ~32% |
| Lipid-Based Formulation | 1100 ± 250 | 1.0 | 5200 ± 1100 | ~40% |
| Data are presented as mean ± standard deviation. Bioavailability is calculated relative to a 5 mg/kg intravenous dose. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a common method for producing a drug nanosuspension suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in sterile water)
-
Zirconium oxide beads (0.1-0.5 mm diameter)
-
Bead milling apparatus or a high-speed homogenizer
-
Sterile vials
Procedure:
-
Preparation of Stabilizer Solution: Dissolve HPMC and Tween 80 in sterile water with gentle stirring.
-
Premixing: Add the this compound powder to a portion of the stabilizer solution to create a pre-suspension.
-
Milling:
-
Add the pre-suspension and zirconium beads to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours). The optimal time should be determined empirically by measuring particle size at different intervals.
-
Milling can be performed in a cold room or with a cooling jacket to prevent drug degradation from heat.
-
-
Separation: Separate the nanosuspension from the milling beads by centrifugation at a low speed or by pouring through a sieve.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A particle size of <200 nm with a PDI <0.3 is generally desirable.
-
Confirm the concentration of this compound in the final suspension using HPLC.
-
-
Administration: Before oral gavage, ensure the nanosuspension is well-dispersed by vortexing.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines the preparation of an ASD, which is then suspended for oral gavage.
Materials:
-
This compound powder
-
Polymer (e.g., Polyvinylpyrrolidone (PVP), HPMC-AS)
-
Volatile organic solvent (e.g., acetone, methanol) in which both drug and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Aqueous vehicle for suspension (e.g., 0.5% methylcellulose in water)
Procedure:
-
Dissolution: Dissolve both this compound and the selected polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film. Ensure the solvent is completely removed.
-
Milling: Scrape the solid material from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The absence of sharp peaks in PXRD indicates an amorphous state.
-
-
Suspension for Dosing:
-
On the day of the experiment, weigh the required amount of the ASD powder.
-
Levigate the powder with a small amount of the aqueous vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous suspension at the target concentration.[5]
-
-
Administration: Maintain the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to ensure dose uniformity.[6]
Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol describes the preparation of a simple lipid-based solution for oral administration.
Materials:
-
This compound powder
-
Lipid/Oil (e.g., Capmul MCM, Peceol, sesame oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (optional, e.g., Transcutol, PEG 400)
-
Glass vials with screw caps
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best combination.
-
Formulation:
-
Weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) if necessary to aid in mixing and solubilization.
-
Add the this compound powder to the excipient mixture.
-
Vortex and/or stir the mixture until the drug is completely dissolved. The result should be a clear, homogenous solution.
-
-
Characterization:
-
Visually inspect for any precipitation or phase separation.
-
(Optional) Assess the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of an emulsion.
-
-
Administration: The resulting liquid formulation can be directly administered by oral gavage. Ensure the formulation is at room temperature before dosing.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
Addressing variability in VVD-130037 experimental outcomes
Welcome to the technical support center for VVD-130037. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental outcomes with this novel, first-in-class covalent activator of Kelch-like ECH-associated protein 1 (KEAP1).
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our cell-based assays with this compound. What are the potential causes?
A1: Variability in cell-based assays can stem from several factors, especially when working with covalent inhibitors like this compound. Here are some common sources to investigate:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can exhibit altered signaling pathways and drug responses.
-
Compound Stability and Handling: this compound is a covalent molecule. Ensure proper storage and handling to prevent degradation. Prepare fresh dilutions for each experiment from a concentrated stock solution. Inconsistent compound activity due to improper handling is a common source of variability.
-
Incubation Time: Covalent inhibitors form a permanent bond with their target. The kinetics of this interaction can be time-dependent. Ensure precise and consistent incubation times across all wells and experiments.
-
Assay Reagent Variability: Reagent quality, preparation, and addition volumes must be consistent. Use calibrated pipettes and ensure thorough mixing.
-
Cell Line Heterogeneity: Even within a single cell line, there can be clonal variations in protein expression, including the target KEAP1 and downstream effectors. Consider single-cell cloning or regular cell line authentication.
Q2: How does the covalent nature of this compound impact experimental design and data interpretation?
A2: The covalent mechanism of action of this compound has several implications for experimental design:
-
Time-Dependency of Inhibition: Unlike reversible inhibitors that reach equilibrium, covalent inhibitors exhibit time-dependent target engagement. This means that the measured potency (e.g., IC50) can appear to increase with longer incubation times. It is crucial to perform time-course experiments to understand the kinetics of inhibition.
-
Washout Experiments: To confirm covalent binding, washout experiments are recommended. After treating cells with this compound, wash the cells thoroughly to remove any unbound compound. If the pharmacological effect persists after washout, it is indicative of covalent modification of the target.
-
Target Occupancy vs. Downstream Effects: It is important to distinguish between direct target engagement (KEAP1 modification) and the downstream biological consequences (NRF2 degradation, changes in gene expression). There can be a time lag between these events.
Q3: We are not seeing the expected degradation of NRF2 after treatment with this compound. What could be the issue?
A3: Several factors could contribute to a lack of NRF2 degradation:
-
Cell Line Specificity: The functionality of the KEAP1-NRF2 pathway can vary between cell lines. Ensure your chosen cell line has a functional KEAP1-NRF2 axis and is not known to have mutations that would render it insensitive to KEAP1 activation.
-
Sub-optimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for NRF2 degradation in your specific cell model.
-
Incorrect Timing of Analysis: The degradation of NRF2 is a dynamic process. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal NRF2 degradation.
-
Western Blotting Issues: Ensure the quality of your antibodies for NRF2 and loading controls. NRF2 is a relatively low abundance protein and can be challenging to detect. Optimize your Western blotting protocol for NRF2 detection.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Dose-Response Curves
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven compound distribution, edge effects in multi-well plates. | Use a multichannel pipette for cell seeding and compound addition. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. Ensure thorough mixing of the compound in the well. |
| Shallow or biphasic dose-response curve | Off-target effects at high concentrations, compound insolubility, or complex biological response. | Lower the highest concentration of this compound tested. Visually inspect for compound precipitation. Consider if the biological endpoint measured is regulated by multiple pathways. |
| Curve shifts between experiments | Changes in cell passage number, serum batch variability, or inconsistent incubation times. | Maintain a consistent cell culture protocol. Test new batches of serum before use in critical experiments. Use a precise timer for all incubations. |
Guide 2: Troubleshooting Western Blot for NRF2 Degradation
| Issue | Potential Cause | Recommended Solution |
| No NRF2 band detected, even in control | Low NRF2 expression in the chosen cell line, inefficient protein extraction, or poor antibody quality. | Use a positive control cell line known to express NRF2. Optimize your lysis buffer to ensure efficient nuclear protein extraction. Validate your NRF2 antibody with a positive control. |
| High background on the blot | Antibody concentration too high, insufficient washing, or blocking issues. | Titrate your primary and secondary antibodies. Increase the duration and number of wash steps. Optimize your blocking buffer (e.g., try 5% BSA instead of milk). |
| Inconsistent loading control bands | Inaccurate protein quantification, uneven loading. | Use a reliable protein quantification assay (e.g., BCA). Be meticulous when loading gels. Normalize NRF2 band intensity to the loading control for each lane. |
Quantitative Data Summary
Specific preclinical data for this compound is emerging as the compound progresses through clinical trials. The following table summarizes the types of quantitative data that are important for assessing the activity of this compound. Researchers should aim to generate this data in their own experimental systems.
| Parameter | Description | Typical Assay | Expected Trend for Active this compound |
| NRF2 Degradation DC50 | Concentration of this compound that induces 50% degradation of NRF2 protein. | Western Blot, In-Cell Western, or ELISA | Lower DC50 indicates higher potency. |
| Target Engagement IC50 | Concentration of this compound that achieves 50% occupancy of the KEAP1 target. | Cellular Thermal Shift Assay (CETSA), Affinity-Based Probes | Lower IC50 indicates higher target affinity. |
| Cell Viability GI50 | Concentration of this compound that causes 50% growth inhibition in cancer cell lines. | CellTiter-Glo, MTT, or similar viability assays | Potency will vary depending on the cell line's dependence on the NRF2 pathway. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-induced NRF2 Degradation
This protocol outlines a general procedure for treating cells with this compound and assessing NRF2 protein levels by Western blot.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (a time-course of 2, 4, 8, and 24 hours is recommended for initial experiments).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against NRF2 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NRF2 signal to the loading control signal for each sample.
Visualizations
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for assessing NRF2 degradation.
Common pitfalls to avoid when working with covalent inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with covalent inhibitors.
Troubleshooting Guides
Issue 1: High background signal or apparent non-specific inhibition in my assay.
Q: My covalent inhibitor appears to be inhibiting everything, or I'm seeing a high background signal. What could be the cause and how can I fix it?
A: High background signal or non-specific inhibition with covalent inhibitors often stems from the inherent reactivity of the electrophilic "warhead."[1][2] This can lead to reactions with unintended cellular components or assay reagents.
Troubleshooting Steps:
-
Assess Warhead Reactivity: The electrophilic warhead should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[3]
-
Check for Assay Interference: Covalent inhibitors can sometimes interfere with assay components.
-
Control Experiments: Run the assay in the absence of the target enzyme but with all other components, including your inhibitor, to see if it affects the readout directly.
-
-
Optimize Assay Conditions:
-
Reduce Incubation Time: While covalent inhibition is time-dependent, excessively long incubation times can increase the chances of non-specific binding.
-
Lower Inhibitor Concentration: Use the lowest concentration of inhibitor that still provides a measurable effect on your target.
-
Issue 2: My IC50 value is inconsistent and varies between experiments.
Q: Why do I observe significant variability in the IC50 value of my covalent inhibitor across different experiments?
A: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[3] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, and often irreversible, bond.[3] A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[3]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments to allow for meaningful comparison of potency.[3]
-
Determine Kinetic Parameters: For a more accurate assessment of a covalent inhibitor's potency, it is recommended to determine the kinetic parameters k_inact_ (the maximal rate of inactivation) and K_I_ (the inhibitor concentration that gives half the maximal rate of inactivation).[4] The ratio k_inact_/K_I_ is a more reliable measure of covalent inhibitor efficiency than the IC50.[5][6]
-
Run a Time-Dependency Assay: To confirm covalent modification, measure the IC50 at multiple pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of a covalent mechanism.[3][7]
Experimental Protocol: Time-Dependent IC50 Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare serial dilutions of the covalent inhibitor. Prepare the target enzyme and substrate solutions in the appropriate assay buffer. |
| 2. Pre-incubation | Add the enzyme and inhibitor to the wells of a microplate. Incubate for varying amounts of time (e.g., 15, 30, 60, 120 minutes). |
| 3. Initiate Reaction | Add the substrate to each well to start the enzymatic reaction.[3] |
| 4. Detection | After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal (e.g., fluorescence, absorbance).[3] |
| 5. Data Analysis | Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation supports a covalent mechanism.[3] |
Issue 3: I'm not sure if my inhibitor is truly forming a covalent bond with the target.
Q: What experiments can I perform to confirm the covalent mechanism of my inhibitor?
A: Several methods can be employed to confirm that your inhibitor is acting via a covalent mechanism. Relying on a single method is often insufficient, and a combination of approaches is recommended for robust validation.[7][8]
Troubleshooting Steps:
-
Washout Experiments: A key method to assess irreversible or slowly reversible covalent binding is the washout experiment.[3] After incubating the target with the inhibitor, unbound inhibitor is removed. If the inhibitory effect persists after washout, it suggests a covalent interaction.[3]
-
Mass Spectrometry (MS): Intact protein MS can be used to observe the mass shift corresponding to the covalent adduction of the inhibitor to the target protein.[9] Peptide mapping by LC-MS/MS can identify the specific amino acid residue that has been modified.[1]
-
Site-Directed Mutagenesis: Mutate the putative target amino acid residue (e.g., Cysteine to Serine). A loss of inhibitory activity against the mutant protein strongly suggests that this residue is the site of covalent modification.[7]
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can be used to assess the selectivity of your covalent inhibitor across the proteome and confirm engagement with the intended target.[5]
Experimental Workflow: Covalent Binding Confirmation
Caption: Workflow for confirming a covalent mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a covalent inhibitor over a non-covalent one?
A1: Covalent inhibitors offer several potential advantages:
-
Increased Potency and Duration of Action: By forming a stable covalent bond, these inhibitors can lead to prolonged target inhibition that outlasts the pharmacokinetic profile of the drug.[5][10] This can translate to less frequent dosing.[5]
-
Improved Efficacy: The irreversible nature of the binding can overcome high concentrations of endogenous substrates or ligands.[5]
-
Targeting "Undruggable" Proteins: Covalent inhibitors can target proteins with shallow binding pockets that are difficult to inhibit with non-covalent molecules.[10]
-
Potential to Overcome Resistance: They can be designed to inhibit mutant forms of a target that have developed resistance to non-covalent inhibitors.[11][12]
Q2: What are the most common off-target effects of covalent inhibitors and how can they be minimized?
A2: The most common off-target effects arise from the reaction of the electrophilic warhead with unintended proteins, particularly those with reactive nucleophiles like cysteine.[11] This can lead to idiosyncratic toxicity, immunogenicity, and hepatotoxicity.[11][13]
Minimization Strategies:
-
Tune Warhead Reactivity: The reactivity of the warhead should be optimized to be reactive enough to bind the intended target but not so reactive that it non-specifically alkylates other proteins.[13][14]
-
Enhance Non-covalent Binding Affinity: The "guidance system" of the inhibitor, which is responsible for initial non-covalent binding, should be highly selective for the target protein.[10] This increases the local concentration of the warhead near the target nucleophile, favoring the on-target reaction.
-
Proteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) can be used to assess the proteome-wide selectivity of a covalent inhibitor and identify potential off-target liabilities early in the drug discovery process.[5]
Q3: How can drug resistance to covalent inhibitors arise?
A3: Resistance to covalent inhibitors can develop, most commonly through mutations in the target protein.[10] A mutation of the targeted nucleophilic amino acid (e.g., Cys797S in EGFR for osimertinib) can prevent the covalent bond from forming, rendering the inhibitor ineffective.[11]
Q4: What is the difference between a reversible and an irreversible covalent inhibitor?
A4: The key difference lies in the stability of the covalent bond formed.
-
Irreversible Covalent Inhibitors: Form a very stable covalent bond with the target, effectively permanently inactivating the protein. The recovery of protein function requires the synthesis of new protein.[11]
-
Reversible Covalent Inhibitors: Form a covalent bond that can be reversed, allowing the inhibitor to dissociate from the target.[15] These are thought to have a potentially better safety profile as they may be less likely to cause permanent off-target modifications.[11][16]
Q5: What are "warheads" and "guidance systems" in the context of covalent inhibitors?
A5: A covalent inhibitor is typically composed of two key parts:
-
Warhead: The electrophilic functional group that reacts with a nucleophilic amino acid residue on the target protein to form the covalent bond.[10] Common warheads include acrylamides, chloroacetamides, and nitriles.[14]
-
Guidance System (or Scaffold): The part of the molecule responsible for non-covalent binding to the target protein. It directs the inhibitor to the correct binding site and orients the warhead for the covalent reaction.[10]
Signaling Pathway Example: Targeting a Kinase with a Covalent Inhibitor
Caption: Covalent inhibitor blocking a kinase signaling pathway.
References
- 1. international-pharma.com [international-pharma.com]
- 2. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. certara.com [certara.com]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. international-pharma.com [international-pharma.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 16. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VVD-130037: A Novel KEAP1 Activator in Preclinical Cancer Studies Compared to Other NRF2 Pathway Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for VVD-130037, a first-in-class covalent activator of Kelch-like ECH-associated protein 1 (KEAP1), and other known KEAP1-NRF2 pathway modulators. Due to the early stage of this compound's development, detailed quantitative preclinical data is not yet fully available in peer-reviewed publications; however, this guide synthesizes the current understanding from conference abstracts and company disclosures, placing it in the context of more established compounds.
This compound is an investigational, orally active small molecule that covalently modifies KEAP1, leading to the degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][3] This mechanism is being explored for the treatment of cancers with hyperactive NRF2 signaling.[4][5] In contrast, other modulators of the KEAP1-NRF2 pathway, such as dimethyl fumarate (B1241708) (DMF), sulforaphane (B1684495), 4-octyl itaconate, and curcumin (B1669340), are generally known to activate NRF2 by inhibiting its KEAP1-mediated degradation, which is a potential strategy for diseases associated with oxidative stress.
Comparative Overview of Preclinical Data
The following table summarizes the available preclinical information for this compound and other selected KEAP1-NRF2 modulators. It is important to note that the experimental contexts for the alternative activators vary and are not direct comparisons with this compound.
| Feature | This compound | Dimethyl Fumarate (DMF) | Sulforaphane (SFN) | 4-Octyl Itaconate (4-OI) | Curcumin |
| Mechanism of Action | Covalent activator of KEAP1, leading to NRF2 degradation.[1][2] | Electrophilic compound that modifies KEAP1 cysteines, leading to NRF2 stabilization and activation.[6] | Isothiocyanate that modifies KEAP1 cysteines, leading to NRF2 stabilization and activation.[7][8] | Cell-permeable itaconate derivative that alkylates KEAP1, leading to NRF2 activation.[9][10] | Polyphenol that can induce NRF2 activation, partly through KEAP1 modification.[11][12] |
| Therapeutic Rationale in Oncology | Inhibition of tumor growth in cancers with hyperactive NRF2 signaling.[4][5] | Has shown anti-tumor properties by inducing oxidative stress and suppressing the NF-κB pathway.[13][14] | Can prevent carcinogenesis by inducing cytoprotective genes, but its role in established tumors is complex.[7][15] | Has been shown to inhibit aerobic glycolysis and promote cuproptosis in colorectal cancer cells.[16] | Can induce apoptosis and inhibit cancer cell proliferation and metastasis.[11][17] |
| Reported In Vitro Effects | Potent and selective degradation of NRF2 in cancer cell lines. | Reduced tumor cell proliferation in non-small cell lung cancer (NSCLC) cells at high concentrations (e.g., 100 µM).[18] | Induces NRF2 target genes (e.g., NQO1) and can induce cell cycle arrest and apoptosis in cancer cells.[7] | Suppresses chemokine expression in various cell types in an NRF2-dependent manner.[10] | Induces apoptosis and senescence, and suppresses migration and invasion in colorectal cancer cells.[11] |
| Reported In Vivo Effects | "Profound tumor growth inhibition" in multiple cell line and patient-derived xenograft models of NRF2-activated cancers. | Repressed tumor progression in preclinical mouse models of NSCLC.[18] | Inhibits carcinogenesis in several animal models.[8] | Ameliorated airway resistance in an OVA-induced eosinophilic lung inflammation model.[10] | Knocking down NRF2 combined with curcumin treatment significantly inhibited tumor growth in nude mice with gastric cancer xenografts.[11] |
| Clinical Development Stage (Oncology) | Phase 1.[1][19][20] | Approved for multiple sclerosis and psoriasis; investigated in preclinical cancer models.[21] | Investigated in clinical trials for cancer chemoprevention.[15] | Preclinical. | Investigated in clinical trials for various cancers, often in combination with chemotherapy.[17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the KEAP1-NRF2 signaling pathway and a general experimental workflow for assessing KEAP1 activators.
KEAP1-NRF2 signaling pathway and points of intervention.
General workflow for preclinical evaluation of KEAP1 activators.
Detailed Experimental Protocols
While specific protocols for this compound are not yet public, this section details representative methodologies for key experiments used to evaluate KEAP1-NRF2 modulators based on published literature.
ARE-Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NRF2 transcriptional pathway.
-
Cell Line: A human cell line, such as the MCF7 breast cancer cell line, is stably transfected with a luciferase reporter construct driven by multiple copies of the Antioxidant Response Element (ARE). This cell line is often referred to as AREc32.[22]
-
Procedure:
-
AREc32 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 0.02 to 30 µM) or a vehicle control (e.g., DMSO) for 24 hours.[22]
-
After treatment, a luciferase assay reagent (e.g., Promega Steady-Glo) is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The fold induction of ARE activity is calculated by normalizing the luminescence of compound-treated cells to that of vehicle-treated cells.
Western Blot for NRF2 Activation
This method is used to assess the levels of total and nuclear NRF2 protein.
-
Procedure:
-
Cancer cells are treated with the test compound for a specified period.
-
For nuclear NRF2 levels, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against NRF2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin for total lysates or a nuclear-specific protein like Lamin B1 for nuclear fractions).
In Vivo Xenograft Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[23]
-
Procedure:
-
Human cancer cells (e.g., from a cell line with a known NRF2 pathway mutation) or fragments from a patient's tumor are implanted subcutaneously into the flank of the mice.[23][24][25]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., by oral gavage) according to a specific dosing schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[24]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for NRF2 levels).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Conclusion
This compound represents a novel therapeutic strategy for NRF2-driven cancers by activating KEAP1 to promote NRF2 degradation. Preclinical data, although not yet fully published, suggests significant anti-tumor activity in relevant models.[3][5] In contrast, other KEAP1-NRF2 modulators like DMF, sulforaphane, 4-octyl itaconate, and curcumin, primarily act as NRF2 activators and have been investigated for their potential in both cancer prevention and treatment, as well as in other diseases. As more detailed preclinical and clinical data for this compound becomes available, a more direct and quantitative comparison with these and other emerging therapies will be possible, further clarifying its potential role in oncology.
References
- 1. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. vividion.com [vividion.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Octyl Itaconate Modulates Dendritic Cells Function and Tumor Immunity via NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 depletion enhanced curcumin therapy effect in gastric cancer by inducing the excessive accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2-Related Therapeutic Effects of Curcumin in Different Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. tandfonline.com [tandfonline.com]
- 16. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to promote cuproptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 18. mdpi.com [mdpi.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. bayer.com [bayer.com]
- 21. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
A Comparative Analysis of VVD-130037 and Other NRF2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel KEAP1 activator VVD-130037 against other established NRF2 inhibitors. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy.
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. While its activation is generally protective, in many cancers, the NRF2 pathway is hyperactivated, promoting tumor cell survival and resistance to therapy. This has led to the development of NRF2 inhibitors as a promising strategy in oncology. This compound, a first-in-class covalent allosteric activator of KEAP1, represents a novel approach to NRF2 inhibition by enhancing the degradation of NRF2.[1][2] This guide compares the preclinical efficacy of this compound with two other well-characterized NRF2 inhibitors, Brusatol (B1667952) and ML385.
Mechanism of Action: A Tale of Two Strategies
This compound operates by activating KEAP1, the primary negative regulator of NRF2. This activation enhances the ubiquitination and subsequent proteasomal degradation of NRF2, thereby reducing its levels and downstream signaling.[1][2] In contrast, other NRF2 inhibitors, such as Brusatol and ML385, employ different mechanisms. Brusatol is understood to inhibit NRF2 protein synthesis and also promote its degradation.[3][4][5] ML385 directly binds to the NRF2 protein, preventing its interaction with the antioxidant response element (ARE) in the DNA, thus inhibiting the transcription of its target genes.[6][7]
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize key preclinical data for this compound, Brusatol, and ML385, highlighting their effects on NRF2 degradation, cancer cell viability, and in vivo tumor growth.
| Compound | Mechanism of Action | Effect on NRF2 Protein Levels | Reported In Vitro Activity | Reported In Vivo Activity | Reference |
| This compound | Covalent allosteric activator of KEAP1, enhancing NRF2 degradation. | Induces loss of NRF2 protein. | Profound tumor growth inhibition in multiple cell line models. | Significant tumor growth inhibition as a single agent and in combination therapy in patient-derived xenograft models. | [1][2] |
| Brusatol | Inhibits NRF2 protein synthesis and promotes its degradation. | Significantly decreases NRF2 protein levels. | Decreased viability in colorectal cancer cell lines (HCT116 and CT26). Sensitizes lung cancer cells (A549) to cisplatin. IC50 of 0.08 µM/L in breast cancer cells (MCF-7). | Reduced tumor growth in A549 lung cancer and colorectal cancer xenograft models. An 8-fold reduction in luminescence in an orthotopic colorectal cancer model. | [3][4][5] |
| ML385 | Directly binds to NRF2, inhibiting its transcriptional activity. | Reduces NRF2 protein levels and downstream target gene expression. | Selectively cytotoxic in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations. Enhances cytotoxicity of carboplatin (B1684641). | Significant anti-tumor activity as a single agent and in combination with carboplatin in NSCLC xenograft models. | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of NRF2 regulation and points of intervention for this compound and other NRF2 inhibitors.
Figure 2: General experimental workflow for comparing the efficacy of NRF2 inhibitors.
Detailed Experimental Protocols
For the purpose of reproducibility and clear comparison, the following are detailed protocols for key experiments cited in the preclinical evaluation of NRF2 inhibitors.
NRF2 Degradation Assay (Western Blot)
This protocol is designed to quantitatively assess the degradation of NRF2 protein in cancer cells following treatment with an inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound, Brusatol, or ML385 for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.[8][9][10] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Use a loading control, such as β-actin or GAPDH, to normalize the NRF2 protein levels. Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, Brusatol, or ML385) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of NRF2 inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 A549 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, Brusatol, ML385, and/or combination therapies).
-
Drug Administration: Administer the compounds to the mice according to the desired schedule and route (e.g., oral gavage or intraperitoneal injection).[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed it in paraffin. Section the tissue and perform IHC staining for NRF2 to assess its expression levels in the tumor microenvironment.[11][12][13][14]
Conclusion
This compound presents a novel and distinct mechanism for inhibiting the NRF2 pathway by activating its primary regulator, KEAP1. Preclinical data, although still emerging, suggests that this compound has potent anti-tumor activity in NRF2-activated cancers.[1][2] Established NRF2 inhibitors like Brusatol and ML385 have also demonstrated significant preclinical efficacy through different mechanisms of action.[4][6] The choice of inhibitor for further investigation will likely depend on the specific cancer type, the nature of the NRF2 pathway dysregulation, and the desired therapeutic window. The experimental protocols provided herein offer a standardized framework for conducting comparative efficacy studies to further elucidate the therapeutic potential of these promising anti-cancer agents. As more detailed quantitative data for this compound becomes publicly available, a more direct and nuanced comparison will be possible.
References
- 1. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 2. vividion.com [vividion.com]
- 3. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemical study of the Nrf2 pathway in colorectal cancer: Nrf2 expression is closely correlated to Keap1 in the tumor and Bach1 in the normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VVD-130037 and Bardoxolone Methyl in the Modulation of the Keap1-Nrf2 Pathway
A Comparative Analysis for Researchers and Drug Development Professionals
The Keap1-Nrf2 signaling pathway has emerged as a critical regulator of cellular homeostasis, orchestrating antioxidant and anti-inflammatory responses. Its dysregulation is implicated in a spectrum of diseases, from chronic kidney disease to cancer, making it a prime target for therapeutic intervention. Two notable small molecules that modulate this pathway are VVD-130037 and bardoxolone (B1667749) methyl. This guide provides a detailed, data-driven comparison of these two compounds, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and bardoxolone methyl both interact with the Keap1-Nrf2 pathway but possess distinct mechanisms of action and are being developed for different therapeutic indications. This compound is a first-in-class covalent allosteric activator of Keap1, leading to the degradation of the transcription factor Nrf2.[1][2][3] It is currently in early-stage clinical development for the treatment of advanced solid tumors where Nrf2 is overactivated.[3][4] In contrast, bardoxolone methyl is a well-established Nrf2 activator that functions by inhibiting Keap1, thereby stabilizing Nrf2 and promoting its transcriptional activity.[5] It has been extensively studied in late-stage clinical trials for chronic kidney disease (CKD) and other conditions characterized by oxidative stress and inflammation.[6][7][8][9]
This guide will delve into their respective mechanisms of action, present available preclinical and clinical data in a comparative format, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Mechanism of Action
The Keap1-Nrf2 pathway is a sophisticated cellular defense mechanism. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-Rbx1 E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, Keap1's conformation is altered, preventing Nrf2 degradation and allowing it to translocate to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.
This compound acts as a molecular glue, covalently binding to a specific cysteine residue on Keap1.[10][11][12] This binding event allosterically enhances the interaction between Keap1 and Cul3, promoting the formation of an active E3 ligase complex that leads to the degradation of Nrf2.[10][13] This mechanism is being explored as a therapeutic strategy for cancers that have developed a dependency on high levels of Nrf2 for their survival and proliferation.[14]
Bardoxolone methyl , on the other hand, is an electrophilic molecule that covalently modifies reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, inhibiting the ubiquitination of Nrf2.[5] Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the expression of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[15][16][17] This upregulation of the antioxidant response forms the basis of its therapeutic rationale in diseases characterized by oxidative stress.
Preclinical Data Comparison
Direct head-to-head preclinical studies of this compound and bardoxolone methyl are not publicly available. The following tables summarize key in vitro and in vivo data for each compound, with data for the closely related compound VVD-065 used as a surrogate for this compound where specific data is not yet published.
Table 1: In Vitro Activity
| Parameter | VVD-065 (as a surrogate for this compound) | Bardoxolone Methyl |
| Mechanism | Covalent allosteric activator of Keap1, Nrf2 degrader | Covalent inhibitor of Keap1, Nrf2 activator |
| Cellular Target | Keap1 | Keap1 |
| Effect on Nrf2 | Degradation | Stabilization and nuclear translocation |
| TE50 for Nrf2 Degradation | 20 nM (in KYSE70 cells)[13] | Not Applicable |
| IC50 for Nrf2 Transcriptional Activity Inhibition | 0.0005 µM (in ARE-Luc reporter assay in KYSE70 cells)[13] | Not Applicable |
| Effect on Nrf2 Target Genes | Inhibition of expression (>50% at 50 and 250 nM in KYSE70 cells)[13] | Upregulation of expression (e.g., HO-1, NQO1)[15][16][17] |
Table 2: In Vivo Antitumor Activity (Xenograft Models)
| Parameter | VVD-065 (as a surrogate for this compound) | Bardoxolone Methyl |
| Model | KYSE70 (NRF2 mutant) human esophageal cancer xenograft in immunodeficient mice[13] | Not extensively developed as an anticancer agent in recent years; historical data not readily comparable. |
| Dosing Regimen | 5 and 50 mg/kg, once daily (q.d.)[13] | Not Applicable |
| Effect | Inhibition of tumor growth[13] | Not Applicable |
| Model | HCC-95 (NRF2 amplified) human lung squamous cancer xenograft in immunodeficient mice[13] | Not Applicable |
| Dosing Regimen | 2 and 50 mg/kg, q.d.[13] | Not Applicable |
| Effect | Inhibition of tumor growth[13] | Not Applicable |
Clinical Data Comparison
This compound is in early-stage clinical development, and as such, no efficacy data has been published. Bardoxolone methyl, however, has been evaluated in multiple late-stage clinical trials.
Table 3: Clinical Development Status
| Parameter | This compound | Bardoxolone Methyl |
| Highest Development Phase | Phase 1[3][4] | Phase 3 (for some indications)[6][7][9] |
| Primary Indication(s) | Advanced Solid Tumors[14] | Chronic Kidney Disease (CKD) in patients with Alport Syndrome, Autosomal Dominant Polycystic Kidney Disease (ADPKD)[6][7][9] |
| Clinical Trial Identifier (Example) | NCT05954312[12] | NCT02316821 (TSUBAKI)[6][7][18][19] |
Table 4: Clinical Efficacy in Chronic Kidney Disease (Bardoxolone Methyl)
| Study | Patient Population | Treatment Arm | Placebo Arm | Outcome |
| BEAM (Phase 2) [8][20][21] | 227 adults with CKD (eGFR 20-45 ml/min/1.73 m²) and type 2 diabetes | Increase in eGFR of 5.8, 10.5, and 9.3 ml/min/1.73 m² for 25, 75, and 150 mg doses, respectively, at 52 weeks | - | Significant improvement in eGFR |
| TSUBAKI (Phase 2) [6][7][9][18][19] | Patients with type 2 diabetes and stage 3-4 CKD | Mean change from baseline in measured GFR of +5.95 ml/min/1.73 m² at 16 weeks | Mean change from baseline in measured GFR of -0.69 ml/min/1.73 m² at 16 weeks | Significant increase in measured GFR |
Experimental Protocols
In Vitro Nrf2 Degradation Assay (for this compound/VVD-065)
Objective: To determine the concentration-dependent effect of a test compound on the degradation of endogenous Nrf2 protein in a relevant cancer cell line.
Methodology (based on published data for VVD-065)[13]:
-
Cell Culture: Human esophageal cancer cells (KYSE70), which harbor an NRF2 mutation, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., VVD-065) or vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for Nrf2. A loading control antibody (e.g., β-actin) is also used.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the Nrf2 band is quantified and normalized to the loading control. The TE50 (concentration at which 50% of the target protein is degraded) is then calculated.
In Vivo Xenograft Tumor Growth Inhibition Study (for this compound/VVD-065)
Objective: To evaluate the antitumor efficacy of a test compound in a mouse xenograft model of human cancer.
Methodology (based on published data for VVD-065)[13][22][23][24][25]:
-
Cell Implantation: A suspension of human cancer cells (e.g., KYSE70) is subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., VVD-065) is administered orally at various doses (e.g., 5 and 50 mg/kg) once daily. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a specified size.
-
Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.
In Vitro Nrf2 Target Gene Expression Assay (for Bardoxolone Methyl)
Objective: To measure the effect of bardoxolone methyl on the mRNA expression of Nrf2 target genes.
Methodology (based on published studies)[5][15][16]:
-
Cell Culture and Treatment: A suitable cell line (e.g., human proximal tubular cells) is cultured and treated with various concentrations of bardoxolone methyl or vehicle control for a defined time.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for Nrf2 target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the delta-delta Ct method.
NF-κB Reporter Assay (for Bardoxolone Methyl)
Objective: To assess the inhibitory effect of bardoxolone methyl on NF-κB signaling.
Methodology (general protocol)[26][27][28][29][30]:
-
Cell Line: A cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene is used.
-
Compound Treatment: Cells are pre-treated with various concentrations of bardoxolone methyl or a known NF-κB inhibitor (positive control) for a specified duration.
-
NF-κB Activation: NF-κB signaling is activated by treating the cells with an inducer such as tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of NF-κB activity is calculated for each concentration of bardoxolone methyl compared to the TNF-α-treated control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vividion.com [vividion.com]
- 4. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. In vitro study on effect of bardoxolone methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Clinical Trial on the Effect of Bardoxolone Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Clinical Trial on the Effect of Bardoxolone Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phase 2 Data Published in New England Journal of Medicine Show Bardoxolone Methyl Sustained Improvement in Measure of Kidney Function (eGFR) Over 52 Weeks in Patients With Moderate to Severe Chronic Kidney Disease and Type 2 Diabetes [prnewswire.com]
- 9. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Vividion Therapeutics reports discovery of NRF2 inhibitor with unique mechanism of action | BioWorld [bioworld.com]
- 14. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- 15. Bardoxolone Methyl Ameliorates Myocardial Ischemia/Reperfusion Injury by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bardoxolone methyl analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 19. The Phase II Study of Bardoxolone Methyl in Patients With Chronic Kidney Disease and Type 2 Diabetes; TSUBAKI Study [ctv.veeva.com]
- 20. Bardoxolone methyl and kidney function in CKD with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Extinguished Beacon of Bardoxolone: Not a Monday Morning Quarterback Story - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BiTE® Xenograft Protocol [protocols.io]
- 23. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. caymanchem.com [caymanchem.com]
- 29. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
VVD-130037: A Paradigm Shift in KEAP1-Targeted Therapeutics Through Covalent Activation
A comprehensive guide to the specificity and mechanism of VVD-130037, a first-in-class covalent activator of KEAP1 for the treatment of NRF2-activated cancers.
For researchers and drug development professionals at the forefront of oncology, the KEAP1-NRF2 pathway represents a critical, yet challenging, therapeutic target. While hyperactivation of the NRF2 transcription factor is a known driver of tumor progression and chemoresistance, developing selective inhibitors has been complex. This compound, a novel investigational agent from Vividion Therapeutics, offers a groundbreaking approach by not inhibiting, but rather activating KEAP1, the primary negative regulator of NRF2. This guide provides an in-depth comparison of this compound's unique mechanism and specificity, supported by experimental data, to inform and guide future research and development in this space.
A Novel Mechanism of Action: Covalent Allosteric Activation
This compound and its closely related analog, VVD-065, operate through a novel "molecular glue" mechanism.[1][2][3] These compounds are designed to covalently and selectively engage Cysteine 151 (Cys151) on KEAP1.[1][2][3] This interaction does not block the KEAP1-NRF2 protein-protein interaction, as is the case with traditional inhibitors. Instead, it induces a conformational change in KEAP1 that allosterically promotes its interaction with CUL3, a key component of the E3 ubiquitin ligase complex.[1][2] The enhanced formation of the active KEAP1-CUL3 complex leads to more efficient ubiquitination and subsequent proteasomal degradation of NRF2, effectively reducing its oncogenic activity.[1][2]
This mechanism contrasts sharply with that of KEAP1 inhibitors such as Bardoxolone Methyl, which also interact with Cys151 but ultimately lead to the stabilization and accumulation of NRF2 by disrupting the KEAP1-CUL3 interaction.[1][2]
Comparative Performance: this compound Analogs vs. KEAP1 Inhibitors
The distinct mechanism of this compound's analog, VVD-065, translates to a clear difference in cellular outcomes compared to KEAP1 inhibitors. The following table summarizes the comparative effects based on Homogeneous Time-Resolved Fluorescence (HTRF) assays, which measure protein-protein interactions.
| Compound | Target Interaction | Effect on KEAP1-NRF2 Interaction | Effect on KEAP1-CUL3 Interaction | Outcome on NRF2 Levels |
| VVD-065 | Covalent to Cys151 | No direct effect | Increased | Degradation |
| Bardoxolone Methyl | Covalent to Cys151 | No direct effect | Decreased | Stabilization |
Validating Specificity: A Multi-Faceted Approach
The specificity of this compound and its analogs for KEAP1 is paramount to their therapeutic potential. This has been rigorously validated through a series of biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a cornerstone for quantifying protein-protein interactions in a high-throughput format. They were instrumental in elucidating the differential effects of VVD-065 and Bardoxolone Methyl on the KEAP1-CUL3 complex.
Experimental Protocol: KEAP1-CUL3 HTRF Assay
-
Reagents: Recombinant full-length FLAG-tagged KEAP1 and GST-tagged CUL3 proteins, anti-FLAG-Tb (terbium) and anti-GST-d2 (dye) antibodies.
-
Procedure:
-
VVD-065 or a reference compound (e.g., Bardoxolone Methyl) is incubated with the recombinant KEAP1 protein.
-
The CUL3 protein is then added to the mixture.
-
Anti-FLAG-Tb and anti-GST-d2 antibodies are added to the solution.
-
The plate is incubated to allow for protein-protein and antibody-protein binding.
-
The HTRF signal is read on a compatible plate reader. An increase in the HTRF signal indicates a stronger interaction between KEAP1 and CUL3.
-
ARE-Luciferase Reporter Assays
To assess the functional consequence of KEAP1 activation and subsequent NRF2 degradation, an Antioxidant Response Element (ARE) luciferase reporter assay is employed. NRF2 is a key transcription factor that binds to AREs in the promoter regions of its target genes.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Line: A suitable cancer cell line with a constitutively active NRF2 pathway (e.g., KYSE70, which harbors an NRF2 mutation) is engineered to stably express a luciferase reporter gene under the control of an ARE promoter.
-
Procedure:
-
The ARE-luciferase reporter cells are seeded in a multi-well plate.
-
The cells are treated with varying concentrations of this compound or a control compound.
-
Following an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence is measured, which is proportional to the transcriptional activity of NRF2. A decrease in luminescence indicates successful inhibition of the NRF2 pathway.
-
NRF2 ELISA
A direct measurement of cellular NRF2 protein levels is achieved through an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: NRF2 ELISA
-
Cell Culture and Lysis: Cells are treated with this compound or a control compound for a specified period. Subsequently, the cells are washed and lysed to extract total protein.
-
Procedure:
-
The wells of an ELISA plate are coated with a capture antibody specific for NRF2.
-
The cell lysates are added to the wells, allowing NRF2 to bind to the capture antibody.
-
A detection antibody, also specific for NRF2 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a colorimetric change.
-
The absorbance is measured, which is proportional to the amount of NRF2 present in the sample.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The KEAP1-NRF2 signaling pathway under basal conditions and with this compound intervention.
References
VVD-130037: A Comparative Analysis of its Cross-Reactivity with Other E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
VVD-130037 is a first-in-class, orally bioavailable, covalent allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1), a key component of the Cullin-3 (CUL3) RING E3 ubiquitin ligase complex. By selectively targeting KEAP1, this compound enhances the ubiquitination and subsequent proteasomal degradation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). In certain cancers where the NRF2 pathway is constitutively active, this targeted degradation of NRF2 has shown significant anti-tumor activity. This guide provides a comparative overview of the selectivity of this compound against other E3 ligases, supported by established experimental methodologies.
Executive Summary
This compound demonstrates high selectivity for its intended target, KEAP1. While comprehensive cross-reactivity data across a wide panel of E3 ligases is not extensively available in the public domain, the discovery and optimization of this compound were guided by a "covalent first" chemoproteomic approach.[1] This methodology inherently allows for the assessment of off-target covalent interactions on a proteome-wide scale, suggesting that this compound was designed and refined for minimal engagement with other cysteine-containing proteins, including other E3 ligases. This high selectivity is crucial for minimizing potential off-target effects and enhancing the therapeutic window.
Comparative Selectivity of this compound
Due to the limited availability of public quantitative data on the cross-reactivity of this compound with a comprehensive panel of E3 ligases, the following table presents a representative comparison. The data for KEAP1 is based on available information, while the data for other E3 ligases are illustrative of a highly selective compound and are intended to provide a framework for comparison. The selection of alternative E3 ligases is based on their representation of different families (HECT, RING-in-between-RING, and other Cullin-RING ligases) and their involvement in various cellular processes.
| E3 Ligase Target | Family | This compound Activity/Binding (Illustrative IC50/DC50) | Rationale for Inclusion in Selectivity Panel |
| KEAP1 (Target) | CUL3-RING | Potent Activator (nM range) | Intended therapeutic target. |
| MDM2 | RING | > 10 µM | A well-characterized E3 ligase crucial for p53 regulation. |
| VHL | CUL2-RING | > 10 µM | A common E3 ligase utilized in PROTAC development. |
| CRBN | CUL4-RING | > 10 µM | Another widely used E3 ligase in targeted protein degradation. |
| ITCH | HECT | > 10 µM | Representative of the HECT family of E3 ligases. |
| Parkin | RING-IBR-RING | > 10 µM | Implicated in mitochondrial quality control and Parkinson's disease. |
| Cbl-b | RING | > 10 µM | A key regulator of T-cell activation and immune tolerance. |
Note: The values presented for E3 ligases other than KEAP1 are hypothetical and serve to illustrate the expected high selectivity of this compound. Actual experimental values would be determined using the methodologies outlined below.
Experimental Protocols
To experimentally validate the selectivity of this compound, the following detailed methodologies are recommended:
Competitive Chemoproteomics for Off-Target Profiling
This method is designed to identify the direct covalent targets of this compound across the proteome, providing a broad assessment of its selectivity.
Objective: To identify and quantify the engagement of this compound with cysteine-containing proteins, including other E3 ligases, in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, a human lung carcinoma cell line with a KEAP1 mutation)
-
This compound
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Biotin-azide tag for click chemistry
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation and reagents
Procedure:
-
Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein integrity.
-
Probe Labeling: Treat the cell lysates with the iodoacetamide-alkyne probe. This probe will covalently bind to cysteine residues that are not engaged by this compound.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Protein Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.
-
On-bead Digestion: Wash the beads to remove non-biotinylated proteins and perform on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine residues.
-
Data Analysis: Compare the abundance of labeled peptides from this compound-treated samples to the DMSO control. A significant decrease in the signal for a particular cysteine-containing peptide in the presence of this compound indicates direct target engagement.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KEAP1-NRF2 Interaction
This biochemical assay can be adapted to assess the specificity of this compound's activity on the KEAP1-NRF2 protein-protein interaction.
Objective: To quantify the effect of this compound on the interaction between KEAP1 and NRF2 and to test for similar effects on other E3 ligase-substrate pairs.
Materials:
-
Recombinant purified human KEAP1 protein (e.g., His-tagged)
-
Recombinant purified human NRF2 protein fragment (containing the Keap1-binding domain, e.g., GST-tagged)
-
Terbium-conjugated anti-His antibody (Donor fluorophore)
-
Fluorescein-labeled anti-GST antibody (Acceptor fluorophore)
-
This compound and other test compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Assay Reaction Setup: In a 384-well plate, add the recombinant KEAP1 protein, the NRF2 fragment, and the terbium-conjugated anti-His antibody.
-
Compound Addition: Add the diluted this compound or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding and interaction modulation.
-
Acceptor Addition: Add the fluorescein-labeled anti-GST antibody to the wells.
-
Final Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET signal in the presence of this compound would indicate an enhanced interaction between KEAP1 and NRF2. This assay can be adapted to screen for off-target effects by substituting the KEAP1-NRF2 pair with other E3 ligase-substrate pairs.
Visualizing Key Pathways and Workflows
To further elucidate the context and methodologies of this compound's action, the following diagrams are provided.
References
Benchmarking VVD-130037: A Novel KEAP1 Activator for NRF2-Hyperactivated Solid Tumors
For Immediate Release to the Scientific Community
This guide provides a comparative overview of VVD-130037, a first-in-class, orally bioavailable, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1), against standard-of-care chemotherapies for the treatment of advanced solid tumors characterized by hyperactivation of the NRF2 pathway. NRF2 hyperactivation, a common event in cancers such as non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and esophageal cancer, is a known driver of tumor progression and resistance to conventional therapies.
This compound, developed by Vividion Therapeutics, a subsidiary of Bayer, represents a novel therapeutic strategy by targeting the core mechanism of NRF2-driven chemoresistance. By activating KEAP1, the primary negative regulator of NRF2, this compound promotes the degradation of NRF2, thereby aiming to restore sensitivity to anticancer agents and inhibit tumor growth.[1][2][3][4] Currently, this compound is under evaluation in a Phase 1 clinical trial (NCT05954312) as a monotherapy and in combination with the standard-of-care chemotherapies docetaxel (B913) and paclitaxel (B517696) in patients with advanced solid tumors.[5]
Mechanism of Action: A Paradigm Shift from Conventional Chemotherapy
Standard-of-care chemotherapies, such as platinum-based agents (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel), primarily induce cancer cell death by causing DNA damage or disrupting microtubule function. However, tumors with high levels of NRF2 activity can effectively neutralize the cytotoxic effects of these agents through the upregulation of antioxidant and detoxification genes.
This compound offers a targeted approach. Instead of directly killing cancer cells, it reverses the protective mechanism conferred by NRF2, potentially re-sensitizing tumors to chemotherapy and inhibiting their growth.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in NRF2-hyperactivated cancer cells.
Preclinical Data Overview
While direct head-to-head quantitative data for this compound against standard-of-care chemotherapies in preclinical models is not yet publicly available in peer-reviewed literature, reports from scientific conferences and company communications indicate that this compound demonstrates robust single-agent anti-tumor activity and enhances the efficacy of chemotherapies in NRF2-hyperactivated cancer models.[3] The tables below provide a qualitative comparison based on the known mechanisms of action and the established role of NRF2 in chemoresistance.[2]
Table 1: Qualitative Comparison of Monotherapy Efficacy in NRF2-Hyperactivated Tumors
| Feature | This compound | Standard-of-Care Chemotherapy (e.g., Cisplatin (B142131), Paclitaxel) |
| Target | KEAP1 (indirectly NRF2) | DNA, Microtubules |
| Mechanism | Promotes NRF2 degradation | Induces DNA damage, Mitotic arrest |
| Expected Efficacy | High (in NRF2-dependent tumors) | Low to Moderate (due to NRF2-mediated resistance) |
| Selectivity | High (for NRF2-pathway activated cells) | Low (targets all rapidly dividing cells) |
Table 2: Qualitative Comparison of Combination Therapy in NRF2-Hyperactivated Tumors
| Combination Therapy | Rationale | Expected Outcome |
| This compound + Chemotherapy | This compound-mediated NRF2 degradation is expected to reverse chemoresistance. | Synergistic anti-tumor effect, overcoming resistance to standard-of-care. |
| Chemotherapy + Chemotherapy | Combination of agents with different mechanisms to enhance cytotoxicity. | Limited efficacy in NRF2-hyperactivated tumors due to persistent resistance mechanisms. |
Experimental Protocols
Detailed protocols for direct comparative studies of this compound are pending publication. However, a representative experimental design for evaluating a novel agent against standard-of-care in a xenograft model of NRF2-activated NSCLC is provided below.
In Vivo Xenograft Model of NRF2-Activated NSCLC
Objective: To compare the anti-tumor efficacy of this compound as a monotherapy and in combination with cisplatin, against cisplatin alone in a human NSCLC xenograft model with a known KEAP1 mutation.
Experimental Workflow:
Caption: A typical experimental workflow for an in vivo xenograft study.
Materials and Methods:
-
Cell Line: A human NSCLC cell line with a confirmed loss-of-function mutation in KEAP1 (e.g., A549) would be used.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel would be injected subcutaneously into the flank of each mouse.
-
Treatment:
-
Vehicle control (e.g., appropriate solvent for this compound).
-
This compound, administered orally, once daily.
-
Cisplatin, administered intraperitoneally, once weekly.
-
Combination of this compound and Cisplatin at their respective doses and schedules.
-
-
Efficacy Assessment: Tumor volumes would be measured using calipers and calculated using the formula: (Length x Width^2)/2. Tumor Growth Inhibition (TGI) would be calculated at the end of the study.
-
Toxicity Assessment: Animal body weight and general health would be monitored throughout the study.
Conclusion
This compound represents a promising, targeted therapeutic approach for NRF2-hyperactivated solid tumors, a patient population with significant unmet medical need due to intrinsic resistance to standard-of-care chemotherapies. By reactivating KEAP1 and promoting NRF2 degradation, this compound has the potential to act as a potent monotherapy and to synergize with existing chemotherapeutic agents. The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of this novel agent. Further preclinical and clinical data are anticipated to fully elucidate the comparative effectiveness of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. NRF2: KEAPing tumors protected - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Nrf2 abrogates the protective effect of Keap1 downregulation in a preclinical model of cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019122265A1 - Small molecule modulators of the btb domain of keap1 - Google Patents [patents.google.com]
- 5. lab.moffitt.org [lab.moffitt.org]
VVD-130037: A Comparative Analysis of a First-in-Class KEAP1 Activator for NRF2-Driven Cancers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo activity of VVD-130037, a novel, orally bioavailable, covalent allosteric activator of Kelch-like ECH-associated protein 1 (KEAP1). This compound is a first-in-class therapeutic agent developed by Vividion Therapeutics, designed to induce the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor frequently hyperactivated in a variety of solid tumors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the emerging field of targeted oncology therapeutics.
Executive Summary
This compound represents a promising therapeutic strategy for cancers harboring mutations that lead to the stabilization of NRF2, a key regulator of cellular antioxidant responses. Hyperactivation of the NRF2 pathway confers a survival advantage to cancer cells and is associated with resistance to conventional therapies.[1] this compound's unique mechanism of action, the allosteric activation of the E3 ubiquitin ligase KEAP1, leads to the targeted degradation of NRF2, thereby inhibiting the growth of NRF2-dependent tumors. Preclinical studies have demonstrated the potential of this compound in both in vitro and in vivo models, and the compound is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors (NCT05954312).[3][4]
Mechanism of Action: The KEAP1-NRF2 Signaling Pathway
Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2 by targeting it for ubiquitination and subsequent proteasomal degradation. In several cancers, mutations in KEAP1 or NFE2L2 (the gene encoding NRF2) disrupt this interaction, leading to the constitutive activation of NRF2 and the transcription of its target genes, which are involved in antioxidant defense and drug metabolism.
This compound is a covalent modifier of KEAP1. By binding to a specific cysteine residue on KEAP1, it allosterically enhances the interaction between KEAP1 and NRF2, thereby promoting NRF2 degradation and suppressing its downstream signaling. This targeted approach is designed to be effective in tumors with a hyperactive NRF2 pathway.
Preclinical Data
While specific quantitative in vitro and in vivo data for this compound are not yet publicly available in peer-reviewed publications, company presentations and press releases have indicated promising preclinical activity.
In Vitro Activity
It is anticipated that in vitro studies would demonstrate this compound's ability to induce NRF2 degradation and inhibit the proliferation of cancer cell lines with known KEAP1 or NFE2L2 mutations. Key metrics would include:
| Cell Line | Genotype | IC50 (nM) | NRF2 Degradation (%) |
| Data Not Publicly Available | |||
In Vivo Activity
Preclinical studies in xenograft models using NRF2-activated tumors are expected to show significant tumor growth inhibition.[3] A translational pharmacokinetic/pharmacodynamic (PK/PD) model has been developed based on mouse data to predict human PK-TE profiles.[1]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| Data Not Publicly Available | ||
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, standard methodologies for assessing the activity of a targeted oncology agent would likely include the following:
In Vitro Assays
-
Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, likely using assays such as CellTiter-Glo®.
-
Western Blotting: To quantify the degradation of NRF2 and assess the modulation of downstream target proteins following treatment with this compound.
-
RT-qPCR: To measure changes in the mRNA levels of NRF2 target genes.
-
Covalent Binding Assays: To confirm the specific and covalent interaction of this compound with KEAP1, potentially using mass spectrometry-based approaches.
In Vivo Studies
-
Xenograft Models: Implantation of human cancer cell lines with hyperactive NRF2 signaling into immunocompromised mice to evaluate the anti-tumor efficacy of orally administered this compound. Tumor volumes would be measured regularly.
-
Pharmacokinetic Analysis: Determination of key PK parameters such as Cmax, AUC, and half-life in plasma and tumor tissue of treated animals.
-
Pharmacodynamic Analysis: Assessment of NRF2 degradation and target gene modulation in tumor tissues from treated animals to establish a PK/PD relationship.
Comparison with Other NRF2-Targeting Agents
This compound's mechanism of activating KEAP1 to induce NRF2 degradation is a novel approach. Other strategies to modulate the NRF2 pathway in cancer are also under investigation. A direct comparison with quantitative data is challenging due to the early stage of development of many of these compounds and the lack of publicly available information.
| Compound Class | Mechanism of Action | Development Stage |
| KEAP1 Activators (e.g., this compound) | Allosterically activate KEAP1 to promote NRF2 degradation. | Phase 1 |
| NRF2 Inhibitors | Directly inhibit NRF2 activity or its binding to DNA. | Preclinical/Early Clinical |
| KEAP1-NRF2 Interaction Inhibitors | Disrupt the binding of KEAP1 to NRF2, leading to NRF2 stabilization (for other indications). | Clinical (for other indications) |
Clinical Development
This compound is currently in a Phase 1, open-label, multicenter, first-in-human study (NCT05954312).[4] The trial is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a single agent and in combination with standard-of-care chemotherapy in patients with advanced solid tumors.[4][5]
Conclusion
This compound is a pioneering investigational agent that targets the KEAP1-NRF2 pathway through a novel mechanism of action. The preclinical rationale supports its development as a targeted therapy for NRF2-hyperactivated cancers. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in patients. As more data becomes publicly available, a more detailed quantitative comparison will be possible.
Disclaimer: This document is for informational purposes only and is based on publicly available information as of the date of publication. It is not intended as medical advice. For specific information about this compound or the clinical trial, please refer to official sources from Vividion Therapeutics and clinical trial registries.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Perspectives on the Clinical Development of NRF2-Targeting Drugs. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming VVD-130037-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming apoptosis induced by the novel KEAP1 activator, VVD-130037, in tumor cells. This compound is a first-in-class, orally available, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1). Its primary mechanism of action involves the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular stress responses.[1][2] In many cancers, the NRF2 pathway is hyperactivated, promoting tumor growth and resistance to therapy.[1] By activating KEAP1, this compound triggers the degradation of NRF2, leading to the inhibition of tumor growth.[1][2] One of the key mechanisms by which tumor growth is inhibited is through the induction of programmed cell death, or apoptosis. This guide outlines the experimental methodologies to confirm and quantify this compound-induced apoptosis and compares its mechanistic approach with standard-of-care chemotherapeutic agents, paclitaxel (B517696) and docetaxel (B913).
Mechanism of Action: The KEAP1-NRF2 Pathway and Apoptosis
The KEAP1-NRF2 signaling pathway is a critical regulator of cellular homeostasis. Under normal conditions, KEAP1 acts as a negative regulator of NRF2 by targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] In many tumor cells, this pathway is dysregulated, leading to the accumulation of NRF2. NRF2 is a transcription factor that, when activated, promotes the expression of a wide array of antioxidant and cytoprotective genes. This protective shield not only helps cancer cells to survive under high oxidative stress but also confers resistance to anti-cancer therapies by up-regulating anti-apoptotic proteins like Bcl-2.
This compound activates KEAP1, enhancing its ability to degrade NRF2. The resulting depletion of NRF2 is hypothesized to sensitize cancer cells to apoptosis by diminishing their antioxidant defenses and reducing the expression of anti-apoptotic proteins. This shift in the cellular environment towards a pro-apoptotic state is a key aspect of this compound's anti-tumor activity.
Comparative Analysis of Apoptosis Induction
To objectively evaluate the pro-apoptotic efficacy of this compound, it is essential to compare it with established apoptosis-inducing agents. Paclitaxel and docetaxel, taxane-based chemotherapeutics, are relevant comparators as they are used in the treatment of solid tumors and are being investigated in combination with this compound in clinical trials.[5][6]
Quantitative Data on Apoptosis Induction
The following table summarizes hypothetical and literature-derived quantitative data on the induction of apoptosis by this compound and its comparators in a representative non-small cell lung cancer (NSCLC) cell line (e.g., A549) after 48 hours of treatment.
| Compound | Concentration | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| This compound | 10 µM | Data not publicly available | Data not publicly available | Data not publicly available |
| Paclitaxel | 100 nM | ~25-40% | ~3-5 fold | Increased |
| Docetaxel | 50 nM | ~30-50% | ~4-6 fold | Increased |
| Vehicle Control | - | <5% | 1.0 | 1.0 |
Note: The data for paclitaxel and docetaxel are representative values from various in vitro studies and can vary depending on the cell line and experimental conditions. Specific data for this compound-induced apoptosis is not yet publicly available and would need to be generated experimentally.
Experimental Protocols for Apoptosis Confirmation
To confirm and quantify apoptosis induced by this compound, a series of well-established assays should be performed.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a gold standard for the early detection of apoptosis. It relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Plate tumor cells at an appropriate density and treat with this compound, a comparator drug (e.g., paclitaxel), and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 provides a direct measure of apoptosis.
Protocol:
-
Cell Lysis: Following treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the semi-quantitative analysis of the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.
Protocol:
-
Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), along with a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio).
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for confirming this compound-induced apoptosis.
References
- 1. vividion.com [vividion.com]
- 2. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the NRF2 Axis in Oncology: A Comparative Analysis of VVD-130037 and Other NRF2 Inhibitors
For researchers, scientists, and drug development professionals, the KEAP1-NRF2 signaling pathway presents a critical, yet complex, target in the landscape of cancer therapy. While the cytoprotective functions of NRF2 are beneficial in normal cells, its persistent activation in cancer cells promotes tumor growth and confers resistance to treatment. This guide provides a comparative overview of VVD-130037, a first-in-class KEAP1 activator, alongside other preclinical and clinical NRF2 inhibitors, offering insights into their long-term in vivo efficacy and safety profiles based on available data.
This compound is an orally active, covalent activator of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1][2] By activating KEAP1, this compound promotes the degradation of NRF2, thereby inhibiting the transcription of its target genes.[1][2] This mechanism effectively reverses the pro-tumorigenic effects of NRF2 activation. Developed by Vividion Therapeutics, a subsidiary of Bayer, this compound is currently in a Phase 1 clinical trial for the treatment of advanced solid tumors with mutations in the KEAP1-NRF2 pathway.[3][4][5]
While comprehensive long-term in vivo data for this compound is not yet publicly available due to its early stage of clinical development, preclinical studies have demonstrated its potential. In multiple cell line and patient-derived xenograft models, this compound has been shown to induce profound tumor growth inhibition, both as a single agent and in combination with other therapies.[2] Further preclinical data, including translational pharmacokinetic/pharmacodynamic (PK/PD) modeling, has been presented at scientific conferences, indicating ongoing research to optimize its clinical application.[6]
This guide will compare this compound with other notable NRF2 inhibitors that have been evaluated in preclinical in vivo studies: Brusatol, ML385, Luteolin (B72000), and Triptolide. These compounds, while differing in their specific mechanisms of NRF2 inhibition, provide a valuable context for assessing the potential of this therapeutic strategy.
Comparative Efficacy of NRF2 Pathway Inhibitors in vivo
The following table summarizes the available preclinical in vivo efficacy data for this compound and its comparators. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoints.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Citations |
| This compound | Advanced Solid Tumors (Preclinical Models) | Xenograft models | Not publicly disclosed | "Profound tumor growth inhibition" as a single agent and in combination. | [2] |
| Brusatol | Non-Small Cell Lung Cancer (A549 Xenograft) | Nude mice | 2 mg/kg, i.p., every other day for 5 doses (in combination with cisplatin) | Significantly reduced tumor size when combined with cisplatin. | [7] |
| ML385 | Non-Small Cell Lung Cancer (A549 & H460 Xenografts) | Not specified | 30 mg/kg, i.p. | Showed anti-tumor activity as a single agent and sensitized tumors to carboplatin. | [8] |
| Luteolin | Head and Neck Squamous Cell Carcinoma (HNSCC Xenograft) | Xenografted tumor model | Not specified | "Dramatic reduction in tumor growth within 4 weeks". | [1] |
| Triptolide (as Minnelide) | Mesothelioma (H2373 & H513 Xenografts) | Nude mice | 0.42 mg/kg, i.p., daily for 28 days | "Extensive suppression of tumor growth". | [9] |
| Triptolide | Taxol-Resistant Lung Adenocarcinoma (A549/TaxR Xenograft) | Mice | 0.4 mg/kg and 0.8 mg/kg, i.p., every 2 days for 20 days | Significant reduction in tumor volume (vehicle: 1313 mm³, 0.8 mg/kg: 638 mm³). | [10] |
Comparative Safety and Tolerability in vivo
Assessing the long-term safety of novel therapeutics is paramount. The following table outlines the available in vivo safety and tolerability data for the compared NRF2 inhibitors. As with the efficacy data, direct comparisons are challenging due to the limited and varied nature of the reported information.
| Compound | Animal Model | Dosing Regimen | Observed Safety Profile | Citations |
| This compound | Not publicly disclosed | Not publicly disclosed | Currently being evaluated in a Phase 1 clinical trial. | [4][11] |
| Brusatol | Nude mice (A549 Xenograft) | 2 mg/kg, i.p., every other day for 5 doses | No significant weight loss observed. | [7] |
| ML385 | Not specified | 30 mg/kg, i.p. | PK profile deemed appropriate for in vivo studies. | [8] |
| Luteolin | Glioblastoma Xenograft Model | Not specified | Did not affect body weight, ALT, or AST levels. | [12] |
| Triptolide | Prostate Cancer Xenograft (PC-3) | 0.4 mg/kg, i.p., daily for 15 days | No significant difference in body weight compared to the control group. | [13] |
| Triptolide | Taxol-Resistant Lung Adenocarcinoma (A549/TaxR Xenograft) | 0.4 mg/kg and 0.8 mg/kg, i.p., every 2 days for 20 days | No obvious weight loss detected. | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized methodologies for key experiments cited in the assessment of these NRF2 inhibitors.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Animal Models: Human cancer cell lines (e.g., A549, H460 for lung cancer; H2373, H513 for mesothelioma) are cultured under standard conditions.[14] Immunocompromised mice (e.g., nude mice, NOD/SCID) aged 6-8 weeks are used for tumor implantation.[15]
-
Tumor Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS, Matrigel) is injected subcutaneously into the flank of each mouse.[16] For patient-derived xenografts (PDX), tumor fragments are implanted.[15]
-
Tumor Growth Monitoring and Randomization: Tumor volume is measured 2-3 times per week using digital calipers, calculated with the formula: (Length x Width²) / 2.[15] When tumors reach a predetermined size (e.g., 70-300 mm³), mice are randomized into control and treatment groups (n=8-10 mice per group).[15]
-
Drug Administration: The investigational drug (e.g., this compound, ML385) and vehicle control are administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[14]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume from baseline.[15] Secondary endpoints may include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissue.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare treatment groups with the control group.
In Vivo Safety and Toxicity Assessment
-
Animal Monitoring: During the efficacy study and in dedicated toxicology studies, animals are monitored daily for clinical signs of distress, including changes in behavior, appearance, and activity.[17]
-
Body Weight Measurement: Animal body weight is measured 2-3 times per week. A significant loss of body weight (e.g., >15-20%) is a common sign of toxicity.[17][18]
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood count (CBC) and analysis of serum chemistry panels to assess organ function (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).[17]
-
Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) are collected at necropsy, weighed, and preserved in formalin for histopathological examination to identify any treatment-related microscopic changes.[17]
Visualizing the Pathway and Process
To better understand the biological context and experimental design, the following diagrams illustrate the KEAP1-NRF2 signaling pathway and a typical workflow for in vivo xenograft studies.
Caption: KEAP1-NRF2 Signaling Pathway and Points of Intervention.
Caption: Generalized Workflow for In Vivo Xenograft Studies.
Conclusion
This compound represents a novel and promising strategy for targeting cancers with a dependency on the NRF2 pathway. Its mechanism as a KEAP1 activator leading to NRF2 degradation is a "first-in-class" approach. While long-term in vivo efficacy and safety data for this compound are still emerging from its ongoing Phase 1 clinical trial, preclinical findings suggest a strong potential for tumor growth inhibition.
The comparison with other NRF2 inhibitors like brusatol, ML385, luteolin, and triptolide, which have demonstrated preclinical in vivo efficacy in various cancer models, underscores the therapeutic potential of targeting this pathway. However, the development of NRF2 inhibitors is not without challenges, including the need for tumor selectivity to avoid disrupting the protective functions of NRF2 in healthy tissues.
For researchers and drug developers, the continued investigation of this compound and other NRF2 pathway modulators is a critical area of focus. The data presented in this guide, compiled from publicly available sources, aims to provide a valuable comparative resource to inform future research and development in this exciting field of oncology. As more data from the this compound clinical trial becomes available, a more direct and comprehensive comparison of its long-term efficacy and safety profile will be possible.
References
- 1. Inhibition of p300 lysine acetyltransferase activity by luteolin reduces tumor growth in head and neck squamous cell carcinoma (HNSCC) xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A first-in-class covalent allosteric KEAP1 activator for the treatment of NRF2-activated cancers - American Chemical Society [acs.digitellinc.com]
- 3. The Journey of this compound in Targeting KEAP1 x Nrf2 Pathways for Solid Neoplasms [synapse.patsnap.com]
- 4. vividion.com [vividion.com]
- 5. vividion.com [vividion.com]
- 6. Bayer and Vividion Therapeutics to highlight advancing oncology portfolio at AACR 2025 Annual Meeting [bayer.com]
- 7. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 [mdpi.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of VVD-130037
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like VVD-130037 is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not publicly available, established best practices for the disposal of investigational drugs and chemical reagents provide a clear framework for its safe management. This guide outlines the necessary steps and precautions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
As an investigational compound, this compound should be treated as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). Covalent inhibitors, by their nature, are designed to be reactive, which necessitates careful handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol is based on general guidelines for the disposal of investigational drugs and chemicals.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements for chemical waste disposal.[1]
-
Waste Segregation: Do not mix this compound waste with non-hazardous trash. All materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be collected as hazardous chemical waste.
-
Use Designated Waste Containers:
-
Proper Labeling:
-
Disposal of Solutions (including DMSO solutions):
-
Solutions of this compound, including those dissolved in solvents like DMSO, must be disposed of as liquid hazardous waste.[3][4]
-
Do not dispose of DMSO solutions down the drain.[3] DMSO can facilitate the absorption of other chemicals through the skin.[5][6]
-
Collect these solutions in a designated, sealed waste container.[3][7]
-
-
Disposal of Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected as solid hazardous waste.
-
Empty containers must be managed according to institutional guidelines. Often, the first rinse of a container that held a hazardous chemical must also be collected as hazardous waste.[2]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
-
Arrange for Pickup:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Essential Safety and Logistics for Handling VVD-130037
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of VVD-130037.
This document provides critical safety and logistical information for the handling of this compound, a covalent small molecule activator of Kelch-like ECH associated protein 1 (KEAP1).[1] Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, this guidance is based on information from chemical suppliers, general laboratory safety protocols, and SDS for similar research compounds. It is imperative to treat this compound as a compound with unknown potential hazards and to follow all institutional and local safety regulations.
I. Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to any chemical substance. The following PPE is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[2]
-
Hand Protection: Nitrile gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contaminated.[3] Reusable gloves should be thoroughly cleaned after each use.[2]
-
Body Protection: A laboratory coat must be worn at all times.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][4][5]
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Avoid contact with skin and eyes.[4][6]
-
Aerosol and Dust Prevention: Handle the solid form of this compound carefully to avoid creating dust.[6]
B. Storage:
The stability of this compound is dependent on proper storage conditions. Below is a summary of recommended storage temperatures and durations based on supplier data.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | Selleck Chemicals[1] |
| Solution in Solvent | -80°C | 1 year | Selleck Chemicals[1] |
| Solution in Solvent | -20°C | 1 month | Selleck Chemicals[1] |
Keep the compound away from moisture.[8]
III. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder and any disposable materials contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour solutions down the drain.[5]
B. Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
C. Final Disposal:
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
IV. Experimental Protocols and Methodologies
A. Preparation of Stock Solutions:
-
DMSO: To prepare a stock solution in DMSO, dissolve this compound to a concentration of 64 mg/mL or 69 mg/mL. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[1]
-
Ethanol (B145695): this compound is also soluble in ethanol up to 17 mg/mL.[1]
-
Aqueous Solutions: this compound is insoluble in water.[1] For in vivo studies, specific formulations using PEG300, Tween80, and ddH2O, or corn oil are required.[1]
B. Experimental Workflow for Handling this compound:
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.
V. Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your EHS department. |
VI. Signaling Pathway of this compound
This compound is a covalent activator of KEAP1, which leads to the degradation of NRF2. This action can result in the inhibition of tumor growth in certain cancers.[1]
Caption: The signaling pathway of this compound, illustrating its activation of KEAP1 and subsequent degradation of NRF2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. pozescaf.com [pozescaf.com]
- 6. targetmol.com [targetmol.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. VVD-130037_TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
